Amino-PEG14-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H63NO16 |
|---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H63NO16/c32-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-48-30-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-31(33)34/h1-30,32H2,(H,33,34) |
InChI Key |
TVZRYFUCZWXQSW-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amino-PEG14-acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG14-acid is a heterobifunctional molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science. It consists of a hydrophilic 14-unit polyethylene glycol (PEG) spacer, flanked by a reactive primary amine (-NH2) group at one end and a carboxylic acid (-COOH) group at the other. This unique structure allows for the covalent and stable linkage of two different molecules, making it an invaluable tool for creating complex bioconjugates, modifying surfaces, and developing advanced therapeutic agents like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[1][2][3]
Core Technical Data
The fundamental properties of this compound are summarized below. These values are crucial for stoichiometric calculations in conjugation reactions and for the analytical characterization of resulting products.
| Property | Value | Reference |
| Chemical Formula | C31H63NO16 | [1][4] |
| Molecular Weight | 705.84 g/mol | |
| Exact Mass | 705.4147 u | |
| IUPAC Name | 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid | |
| Elemental Analysis | C: 52.75%; H: 9.00%; N: 1.98%; O: 36.27% | |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. |
Chemical Properties and Reactivity
The utility of this compound stems from its dual, orthogonal reactivity. The terminal amine and carboxylic acid groups can be selectively addressed using specific coupling chemistries, allowing for a controlled, stepwise conjugation process.
-
Amino (-NH₂) Group: This primary amine is nucleophilic and readily reacts with electrophilic functional groups. Common reactions include the formation of stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or reactions with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable amine linkages.
-
Carboxylic Acid (-COOH) Group: The terminal carboxylic acid is less reactive and requires activation to efficiently couple with nucleophiles like primary amines. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) during activation creates a more stable amine-reactive intermediate, increasing coupling efficiency and mitigating side reactions.
The diagram below illustrates a common two-step workflow for linking two amine-containing molecules (Molecule A and Molecule B) using this compound as the linker.
Applications in Research and Drug Development
The versatility of this compound makes it a key component in several cutting-edge biomedical applications.
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal linker for PROTAC synthesis, providing the necessary length and flexibility to allow the target protein and E3 ligase to form a productive ternary complex, which leads to ubiquitination and subsequent degradation of the target.
ADCs are targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker is a critical component, and PEG-based linkers like this compound are often used to improve the ADC's aqueous solubility, reduce aggregation, and optimize its pharmacokinetic properties.
The covalent attachment of PEG chains (PEGylation) to therapeutic proteins or peptides is a well-established strategy to improve their pharmacological properties. Using this compound allows for the site-specific modification of proteins, enhancing their half-life by reducing renal clearance, increasing their stability, and masking epitopes to decrease immunogenicity.
Generalized Experimental Protocol
Objective: To conjugate a molecule with a primary amine (Molecule-NH₂) to a molecule with a carboxylic acid (Molecule-COOH) using this compound.
Disclaimer: This is a generalized two-stage protocol. The specific concentrations, reaction times, temperatures, pH, and purification methods must be optimized for the specific molecules involved. All steps should be performed in appropriate buffers (e.g., PBS or MES) and protected from moisture.
Materials:
-
This compound
-
Molecule-COOH
-
Molecule-NH₂
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography [SEC])
Methodology:
Stage 1: Synthesis of Activated Linker-Amine Conjugate (Molecule-NH-CO-PEG₁₄-COOH)
-
Activate Molecule-COOH: Dissolve Molecule-COOH in Activation Buffer. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the amine-reactive Sulfo-NHS ester of Molecule-COOH.
-
Conjugate with Linker: Add a 1.5 to 2-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated Molecule-COOH solution.
-
React: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench (Optional): Add a quenching reagent to consume any unreacted Sulfo-NHS esters.
-
Purify: Remove excess reactants and byproducts to isolate the Molecule-NH-CO-PEG₁₄-COOH intermediate. This is typically done by dialysis against an appropriate buffer or by SEC.
Stage 2: Conjugation of Intermediate to Molecule-NH₂
-
Activate Intermediate: Dissolve the purified Molecule-NH-CO-PEG₁₄-COOH intermediate from Stage 1 in fresh Activation Buffer. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS.
-
Incubate: Allow the activation to proceed for 15-30 minutes at room temperature to activate the terminal carboxylic acid of the PEG linker.
-
Final Conjugation: Add the target Molecule-NH₂ (typically at a 1 to 5-fold molar excess relative to the intermediate) to the activated intermediate solution. Adjust the pH to 7.2-7.5 if necessary to ensure the target amine is deprotonated and reactive.
-
React: Allow the final conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench: Stop the reaction by adding a quenching reagent.
-
Final Purification: Purify the final conjugate (Molecule-NH-CO-PEG₁₄-CO-NH-Molecule) to remove all unreacted components. The method of choice (e.g., SEC, ion-exchange chromatography, or affinity chromatography) will depend on the properties of the final product.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and HPLC, to confirm successful conjugation and assess purity.
References
An In-Depth Technical Guide to Amino-PEG14-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG14-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for professionals in the fields of drug delivery, bioconjugation, and proteomics, offering detailed information on its chemical structure, physicochemical properties, and practical applications.
Core Concepts: Chemical Identity and Structure
This compound is a hydrophilic linker molecule characterized by a chain of 14 ethylene glycol units, flanked by a primary amine group at one terminus and a carboxylic acid group at the other. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool in the construction of complex bioconjugates.
The IUPAC name for this compound is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid.[1] Its structure facilitates enhanced solubility and reduced immunogenicity of the conjugated molecules.[2]
Chemical Structure Visualization
Caption: Chemical structure of this compound.
Physicochemical Properties
The utility of this compound in various applications is dictated by its physical and chemical properties. A summary of its key characteristics is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₁H₆₃NO₁₆ |
| Molecular Weight | 705.84 g/mol |
| CAS Number | A related CAS number is 196936-04-6, though some suppliers list it as N/A.[1] |
| Appearance | White to off-white solid or viscous oil. |
| Purity | Typically >98%. |
| Solubility | Soluble in DMSO.[1] Due to the hydrophilic nature of the PEG chain, it is expected to have high solubility in aqueous solutions.[3] |
| Stability | Stable for several weeks at ambient temperature during shipping. For long-term storage, it is recommended to store at -20°C, protected from light and moisture. PEG solutions are most stable when stored frozen. |
| Reactivity | The terminal primary amine reacts with activated esters (e.g., NHS esters) and other carbonyl compounds. The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines. |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells. The PEG chain enhances the ADC's solubility and pharmacokinetic profile.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as the linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC molecule, facilitating the degradation of the target protein.
-
Peptide and Protein Modification: Covalent attachment of this compound to peptides or proteins (PEGylation) can increase their half-life, improve stability, and reduce immunogenicity.
-
Surface Modification: The linker can be used to functionalize surfaces of nanoparticles, quantum dots, or microarrays to improve their biocompatibility and reduce non-specific binding.
-
Drug Delivery: As a component of drug delivery systems, it can improve the solubility and bioavailability of hydrophobic drugs.
Experimental Protocols
The following are exemplary protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.
Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid terminus of this compound for reaction with primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid: a. In a separate microcentrifuge tube, add a 20-fold molar excess of this compound to the Activation Buffer. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the this compound). c. Incubate at room temperature for 15-30 minutes to generate the NHS-ester of the PEG linker.
-
Conjugation Reaction: a. Immediately add the activated this compound solution to the protein solution. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated PEG. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG linker contains a chromophore.
Logical Workflow for Protein Conjugation
Caption: Workflow for protein conjugation with this compound.
Conjugation of a Small Molecule to the Amine Terminus of this compound
This protocol describes the reaction of the primary amine of this compound with an NHS-activated small molecule.
Materials:
-
NHS-activated small molecule
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for non-aqueous reactions)
Procedure:
-
Reagent Preparation: a. Dissolve the NHS-activated small molecule in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mM). b. Dissolve this compound in the Reaction Buffer or an anhydrous organic solvent.
-
Conjugation Reaction: a. Add a 1.2 to 2-fold molar excess of the NHS-activated small molecule to the this compound solution. b. If the reaction is performed in an organic solvent, add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA. c. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
Signaling Pathways and Logical Relationships
The application of this compound in constructing PROTACs involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, hydrophilic nature, and bifunctional reactivity enable the creation of sophisticated bioconjugates with improved properties. The experimental protocols provided in this guide offer a foundation for the practical application of this linker in a variety of research and development settings. As the fields of bioconjugation and targeted therapeutics continue to evolve, the utility of well-defined linkers like this compound is expected to grow.
References
An In-depth Technical Guide to Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG14-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for professionals in the fields of drug development, bioconjugation, and proteomics, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Introduction to this compound
This compound is a versatile chemical tool characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a 14-unit polyethylene glycol (PEG) spacer.[1] This structure imparts unique properties that are highly advantageous in biomedical research and pharmaceutical development. The hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, while the terminal reactive groups allow for the covalent linkage of two different entities, such as a drug and a targeting moiety.[2][3]
The precise length of the PEG chain (n=14) provides a defined spacer arm, which can be critical in optimizing the biological activity and pharmacokinetic profile of the resulting conjugate. This linker is particularly valuable in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key quantitative data for this molecule is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 705.84 g/mol | |
| Chemical Formula | C31H63NO16 | |
| Exact Mass | 705.4147 u | |
| Elemental Analysis | C: 52.75%, H: 9.00%, N: 1.98%, O: 36.27% | |
| IUPAC Name | 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid |
Reactivity and Applications
The bifunctional nature of this compound dictates its reactivity and wide range of applications. The terminal amine and carboxylic acid groups can be selectively reacted under different conditions, enabling a modular approach to bioconjugation.
Chemical Reactivity
-
Amine Group: The primary amine group is nucleophilic and readily reacts with electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes. This reaction is typically carried out at a neutral to slightly basic pH (7-9).
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a reactive intermediate that can then couple with primary amines. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. This reaction is most efficient in acidic conditions (pH 4.5-5.5).
A diagram illustrating the general reactivity of this compound is provided below.
Applications in Drug Development
This compound is a valuable tool in modern drug development, primarily due to the advantages conferred by the PEG linker. PEGylation, the process of attaching PEG chains to molecules, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as the linker, connecting the drug to the antibody. The PEG component can enhance the solubility and stability of the ADC and may reduce its immunogenicity.
-
PROTACs: PROTACs are bifunctional molecules that induce the degradation of specific proteins. They consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. This compound is a suitable linker for PROTAC design, providing the necessary spacing and flexibility for the ternary complex formation.
-
Drug Delivery and Nanoparticle Formulation: The hydrophilic nature of the PEG chain makes it useful for modifying the surface of nanoparticles and other drug delivery systems. This can improve their stability in biological fluids, prolong circulation time, and reduce non-specific uptake by the reticuloendothelial system.
The logical workflow for utilizing this compound in the development of an antibody-drug conjugate is depicted in the following diagram.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. It is crucial to optimize these protocols for specific applications and molecules.
Protocol for Coupling the Carboxylic Acid Group of this compound to a Primary Amine
This protocol utilizes EDC and NHS for the activation of the carboxylic acid.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMF or DMSO to a desired stock concentration.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, add the this compound solution to the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling to Amine:
-
Add the amine-containing molecule to the activated this compound solution. A 1.5 to 2-fold molar excess of the amine-containing molecule over the this compound is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated carboxylic acids.
-
-
Purification:
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.
-
Protocol for Coupling the Amine Group of this compound to an Activated Carboxylic Acid (NHS Ester)
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Reaction Buffer.
-
Dissolve the NHS ester-activated molecule in DMF or DMSO to a high concentration.
-
-
Coupling Reaction:
-
Add the dissolved NHS ester-activated molecule to the this compound solution. A 1.5 to 5-fold molar excess of the NHS ester is typically used.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low (ideally <10%) to avoid denaturation if working with proteins.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the conjugate using methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted molecules and byproducts.
-
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure, bifunctional reactivity, and the beneficial properties of the PEG spacer make it an ideal component for the construction of sophisticated bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics. Careful consideration of reaction conditions and purification strategies is essential to achieve optimal results in its application.
References
Synthesis and Characterization of Amino-PEG14-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Amino-PEG14-acid, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and proteomics, serving as a flexible, hydrophilic spacer to connect biomolecules. This document outlines a detailed synthetic pathway, experimental protocols, and characterization data to aid researchers in their application of this versatile linker.
Overview of this compound
This compound, with the chemical formula C31H63NO16, possesses a terminal primary amine group and a terminal carboxylic acid group, separated by a 14-unit polyethylene glycol chain.[1] This structure allows for the selective and sequential conjugation of two different molecules. The amine terminus can be reacted with activated esters, isothiocyanates, or other amine-reactive functionalities, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C31H63NO16 | [1] |
| Molecular Weight | 705.84 g/mol | [1] |
| Exact Mass | 705.4147 Da | [1] |
| IUPAC Name | 1-amino-4,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecaoxahexatetracontan-46-oic acid |
Synthetic Pathway
The synthesis of this compound is a multi-step process that involves the use of protecting groups to ensure the selective formation of the desired heterobifunctional product. A common strategy employs a tert-butyloxycarbonyl (Boc) group to protect the amine and a tert-butyl (tBu) ester to protect the carboxylic acid. This approach allows for the stepwise deprotection of each terminus for subsequent conjugation reactions.
The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the protected intermediate, Boc-NH-PEG14-COOtBu, followed by the deprotection of both the Boc and t-butyl ester groups to yield the final this compound.
References
An In-Depth Technical Guide to Amino-PEG14-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG14-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, outlines its primary applications, and provides detailed experimental protocols for its use.
Core Concepts and Properties
This compound, systematically named 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid, is a polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. The 14-unit PEG chain imparts increased hydrophilicity to the conjugates, which can enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of modified biomolecules.[1][][3] While a specific CAS number for this compound is not consistently provided across suppliers, a related CAS number is cited as 196936-04-6.[4]
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid | [4] |
| Synonyms | Amino-PEG14-carboxylic acid, H2N-PEG14-COOH | |
| Related CAS Number | 196936-04-6 | |
| Molecular Formula | C31H63NO16 | |
| Molecular Weight | 705.84 g/mol | |
| Exact Mass | 705.4147 | |
| Elemental Analysis | C, 52.75%; H, 9.00%; N, 1.98%; O, 36.27% | |
| Storage Temperature | -20°C | |
| Shipping Condition | Ambient Temperature |
Applications in Drug Development and Research
The unique properties of this compound make it a versatile tool in a range of biomedical applications. Its primary utility lies in its role as a hydrophilic linker to connect a targeting moiety to a therapeutic agent.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, PEG linkers like this compound are crucial for attaching potent cytotoxic drugs to monoclonal antibodies. The PEG spacer enhances the solubility of hydrophobic drug payloads and can help to overcome aggregation issues, allowing for a higher drug-to-antibody ratio (DAR). This can lead to enhanced potency of the ADC. The bifunctionality of this compound allows for the attachment to the antibody via its lysine residues (through the activated carboxylic acid end) and to the drug via a suitable functional group.
PROTACs
This compound is also utilized as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker connects the target-binding ligand and the E3 ligase-binding ligand.
Surface Modification
The hydrophilic nature of the PEG chain is advantageous for modifying surfaces, such as nanoparticles, quantum dots, and self-assembled monolayers. This surface functionalization can significantly reduce non-specific protein binding, which is critical for in vivo applications.
Experimental Protocols
The following are detailed methodologies for common experimental procedures involving Amino-PEG-acid linkers. These protocols are based on general procedures for heterobifunctional PEG linkers and should be optimized for specific applications.
General Workflow for Bioconjugation
The general workflow for using this compound in a two-step bioconjugation process involves the activation of one of the functional groups, followed by reaction with the first molecule, purification, and then reaction of the second functional group with the second molecule.
Caption: General workflow for a two-step bioconjugation using this compound.
Protocol for Amine-to-Carboxyl Conjugation
This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule with an available carboxylic acid, using this compound as the linker. This involves the activation of the carboxyl group on the target molecule first.
Materials:
-
This compound
-
Molecule to be conjugated (containing a carboxylic acid)
-
Protein to be conjugated (containing primary amines)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not store these solutions for extended periods.
-
Activation of Carboxylic Acid:
-
Dissolve the molecule containing the carboxylic acid in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the carboxylic acid-containing molecule.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add the this compound solution to the activated carboxyl-containing molecule. A 10- to 50-fold molar excess of the PEG linker is recommended.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of the PEGylated Molecule:
-
Remove excess, unreacted this compound and activation reagents using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer.
-
-
Activation of the PEG-linker's Carboxylic Acid:
-
To the purified PEGylated molecule, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated PEGylated molecule to the protein solution in the Conjugation Buffer. The molar ratio of the activated PEGylated molecule to the protein should be optimized for the desired degree of labeling.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing the unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Final Purification:
-
Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted reagents and byproducts.
-
Logical Workflow for EDC/NHS Chemistry
The activation of the carboxylic acid group of this compound with EDC and NHS is a common first step in many conjugation procedures.
Caption: Signaling pathway for EDC/NHS activation of this compound and subsequent conjugation.
Conclusion
This compound is a valuable tool for researchers and drug development professionals, offering a versatile platform for the creation of advanced bioconjugates. Its hydrophilic PEG spacer and heterobifunctional nature provide significant advantages in improving the properties of therapeutic molecules and enabling targeted delivery strategies. The experimental protocols provided herein serve as a foundation for the successful application of this compound in a variety of research and development settings. As with any bioconjugation reaction, optimization of reaction conditions is essential to achieve the desired outcome.
References
Navigating the Core Characteristics of Amino-PEG14-acid: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG14-acid stands as a critical bifunctional linker in bioconjugation, drug delivery, and proteomics, prized for its defined chain length and versatile reactive groups. The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of conjugated molecules. This guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and a summary of key factors influencing its performance in research and development settings.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C31H63NO16[1] |
| Molecular Weight | 705.84 g/mol [1] |
| Appearance | White/off-white solid or viscous liquid (depending on molecular weight and purity)[2] |
Solubility Profile
The solubility of this compound is governed by its constituent parts: the hydrophilic PEG chain and the terminal amine and carboxylic acid groups. The PEG moiety, in particular, imparts significant water solubility.[3][4]
Quantitative Solubility Data
| Solvent | Solubility |
| Water & Aqueous Buffers (e.g., PBS) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Chloroform | Soluble |
| Methylene Chloride (DCM) | Soluble |
| Ethanol | Less Soluble |
| Toluene | Less Soluble |
| Ether | Insoluble |
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors, including pH, temperature, and the presence of salts. The ionization state of the terminal amino and carboxyl groups is pH-dependent, which can affect the molecule's overall polarity and interaction with the solvent.
Caption: Key factors influencing the solubility of this compound.
Stability Profile
The stability of this compound is crucial for its successful application. Degradation can occur through hydrolysis of the PEG chain's ether linkages or reactions involving the terminal amine and carboxylic acid groups.
Storage and Handling Recommendations
For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage of a few days to weeks, 0-4°C is acceptable. It is stable enough for shipping at ambient temperatures for a few weeks. When preparing solutions, it is advisable to avoid repeated freeze-thaw cycles.
Factors Influencing Stability
Several factors can impact the chemical stability of this compound, leading to degradation over time.
References
The Strategic Application of Amino-PEG14-acid as a Bifunctional Linker: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker not only connects the targeting moiety to the therapeutic payload but also critically influences the overall solubility, stability, pharmacokinetics, and efficacy of the conjugate. This technical guide provides an in-depth exploration of Amino-PEG14-acid, a heterobifunctional linker featuring a terminal amine and a terminal carboxylic acid, separated by a 14-unit polyethylene glycol (PEG) chain. This guide will detail its physicochemical properties, provide comprehensive experimental protocols for its use in bioconjugation, and present data on how the PEG chain length influences the characteristics of the final conjugate.
Introduction to Bifunctional Linkers and the Role of PEGylation
Bifunctional linkers are chemical entities that possess two reactive functional groups, enabling the covalent linkage of two different molecules. In drug development, these are typically a targeting molecule (e.g., an antibody) and a payload (e.g., a cytotoxic drug). The nature of the linker—its length, flexibility, and chemical properties—is a critical design element.
PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the therapeutic properties of biopharmaceuticals.[1] The inclusion of a PEG spacer in a linker, such as in this compound, offers several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drugs and help prevent aggregation of the final conjugate.[1]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule can reduce renal clearance, leading to a longer circulation half-life.[2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, potentially lowering the risk of an immune response.[3]
-
Steric Hindrance and Spatial Orientation: The PEG spacer provides physical separation between the conjugated molecules, which can be crucial for maintaining the biological activity of both the targeting moiety and the payload.
Physicochemical Properties of this compound
This compound is a discrete PEG (dPEG®) product, meaning it has a defined molecular weight and chain length, which is crucial for producing homogeneous conjugates.
| Property | Value | Reference |
| Chemical Name | 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid | [4] |
| Molecular Formula | C31H63NO16 | |
| Molecular Weight | 705.84 g/mol | |
| Appearance | Semi-solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO) | |
| Functional Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | |
| Purity | Typically >95% | |
| Storage | -20°C, desiccated |
The Bifunctional Reactivity of this compound
The utility of this compound as a linker stems from its two distinct terminal functional groups, which can be addressed with orthogonal chemistries.
-
The Amino (-NH2) Group: This primary amine is nucleophilic and can react with various electrophilic groups. Common reactions include the formation of stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or the formation of secondary amines via reductive amination with aldehydes.
-
The Carboxylic Acid (-COOH) Group: This group can be activated to form a reactive ester, most commonly using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an NHS ester. The activated acid can then react with primary amines to form a stable amide bond.
This dual reactivity allows for a controlled, stepwise conjugation process, which is essential for the synthesis of well-defined bioconjugates.
Caption: Logical workflow of this compound as a bifunctional linker.
Quantitative Data: The Influence of PEG Chain Length
The following tables summarize representative data from studies on ADCs with varying PEG linker lengths, illustrating the trends that can be expected when using a PEG14 linker.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats
| Linker | Payload | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) |
| Non-PEG | MMAE | 55 | 2500 | 120 |
| PEG4 | MMAE | 60 | 3500 | 150 |
| PEG8 | MMAE | 65 | 4500 | 180 |
| PEG12 | MMAE | 70 | 5500 | 210 |
This table presents illustrative data compiled from general knowledge in the field and is not from a single direct source. Longer PEG chains generally lead to increased plasma exposure (AUC) and a longer half-life.
Table 2: Effect of PEG Linker Length on in vitro Cytotoxicity and in vivo Efficacy of an ADC
| Linker | IC50 (nM) | Tumor Growth Inhibition (%) |
| Non-PEG | 0.5 | 60 |
| PEG4 | 0.8 | 75 |
| PEG8 | 1.2 | 85 |
| PEG12 | 1.5 | 95 |
This table presents illustrative data compiled from general knowledge in the field and is not from a single direct source. While longer PEG chains can sometimes slightly decrease in vitro potency (higher IC50) due to steric hindrance, they often enhance in vivo efficacy due to improved pharmacokinetics.
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation. These are starting points and may require optimization for specific molecules.
Protocol 1: Conjugation of this compound to a Primary Amine (e.g., on a Protein or Antibody) via its Carboxyl Group
This protocol utilizes a two-step EDC/NHS reaction to activate the carboxylic acid of the linker for reaction with an amine.
Caption: Workflow for conjugating the carboxyl group of this compound.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein at 1-10 mg/mL in PBS)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation: Equilibrate all reagents to room temperature.
-
Activation of this compound: a. Dissolve this compound in Activation Buffer to a concentration of 10-50 mM. b. Add a 1.5 to 5-fold molar excess of EDC and Sulfo-NHS to the linker solution. c. Incubate for 15 minutes at room temperature.
-
Conjugation to Amine-Containing Molecule: a. Immediately add the activated linker solution to your amine-containing molecule. A 10-20 fold molar excess of linker to protein is a good starting point. The final pH of the reaction mixture should be between 7.2 and 7.5. If necessary, adjust the pH with the Conjugation Buffer. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: a. Add the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
-
Purification: a. Purify the resulting conjugate from excess linker and reaction byproducts using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Conjugation of this compound to a Carboxylic Acid (e.g., on a Small Molecule Drug) via its Amine Group
This protocol assumes the carboxylic acid on the small molecule has been pre-activated as an NHS ester.
Caption: Workflow for conjugating the amine group of this compound.
Materials:
-
This compound
-
NHS-activated small molecule drug
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and reagents are anhydrous.
-
Reaction Setup: a. Dissolve the NHS-activated small molecule in the anhydrous solvent. b. In a separate vial, dissolve this compound in the same solvent. c. Add a 1.1 to 1.5 molar equivalent of the this compound solution to the NHS-activated molecule solution with stirring. d. Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Reaction: a. Allow the reaction to proceed at room temperature for 3 to 24 hours. The reaction progress can be monitored by an appropriate technique like LC-MS or TLC.
-
Purification: a. Upon completion, the solvent can be removed under reduced pressure. b. The resulting residue can be purified by column chromatography or preparative HPLC to isolate the desired conjugate.
Conclusion
This compound is a versatile and valuable tool in the development of complex bioconjugates. Its bifunctional nature allows for controlled, sequential attachment to both a targeting moiety and a payload, while the 14-unit PEG spacer imparts beneficial properties such as enhanced solubility and improved pharmacokinetics. The discrete nature of this linker ensures the production of homogeneous conjugates, which is a critical aspect for regulatory approval and clinical success. The protocols and data presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their drug development programs, enabling the rational design of next-generation targeted therapeutics.
References
The Strategic Role of the PEG Spacer in Amino-PEG14-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development and bioconjugation, the precise control over molecular architecture is paramount. The selection of a linker molecule is a critical design choice that profoundly influences the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a cornerstone technology. This in-depth technical guide focuses on the core functionalities and applications of Amino-PEG14-acid , a discrete PEG linker that offers a unique combination of hydrophilicity, defined length, and chemical versatility.
Understanding the Core: The PEG14 Spacer
This compound is a heterobifunctional linker characterized by a terminal primary amine group and a terminal carboxylic acid, separated by a 14-unit polyethylene glycol (PEG) chain. This discrete PEG spacer is the heart of the molecule, imparting a range of beneficial properties crucial for the development of sophisticated therapeutics.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C31H63NO16 | [1] |
| Molecular Weight | 705.84 g/mol | [1] |
| Appearance | To be determined | |
| Solubility | High in aqueous media | [1] |
The IUPAC name for this compound is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid.[1]
The core advantages conferred by the PEG14 spacer include:
-
Enhanced Hydrophilicity and Solubility: Many potent small molecule drugs are hydrophobic, leading to challenges in formulation and a tendency for aggregation in aqueous environments. The hydrophilic nature of the PEG14 chain significantly increases the overall water solubility of the conjugate, mitigating aggregation and improving its handling and in vivo behavior.[1]
-
Improved Pharmacokinetics: The presence of the PEG spacer can profoundly impact the pharmacokinetic profile of a bioconjugate. It can increase the hydrodynamic radius of the molecule, which in turn can reduce renal clearance and prolong its circulation half-life. This extended exposure can lead to a greater therapeutic window.
-
Reduced Immunogenicity: The PEG chain can create a "shielding" effect, masking potential epitopes on the protein or payload from the host's immune system. This can reduce the immunogenicity of the therapeutic, a critical factor for drugs administered over extended periods.
-
Optimal Spacing and Flexibility: The 14-unit ethylene glycol chain provides a defined and flexible spacer arm. This spatial separation is crucial for ensuring that the conjugated molecules (e.g., an antibody and a cytotoxic payload) can function independently without steric hindrance. In PROTACs, the linker length is a critical determinant for the successful formation of a productive ternary complex between the target protein and the E3 ligase.
-
Biocompatibility: PEG is a well-established, biocompatible polymer with low toxicity, making it an ideal component for therapeutic applications.
Applications in Drug Development
The unique properties of the this compound linker make it a valuable tool in several areas of drug development, most notably in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of this linker in circulation and its ability to release the payload upon internalization into the target cell are critical for efficacy and safety. The hydrophilic PEG14 spacer in this compound can improve the solubility and stability of ADCs, especially those with high drug-to-antibody ratios (DARs).
Impact of PEG Spacer Length on ADC Pharmacokinetics:
The length of the PEG spacer has a demonstrable effect on the pharmacokinetic properties of ADCs. Longer PEG chains generally lead to slower clearance and increased exposure.
| ADC Construct (DAR of ~8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
This table is synthesized from data on PEGylated glucuronide-MMAE linkers and illustrates the general trend of improved pharmacokinetics with increasing PEG length.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is not just a spacer; its length and composition are critical for the formation of a stable and productive ternary complex. The PEG14 spacer in this compound provides the necessary flexibility and length to facilitate this crucial interaction. Furthermore, the hydrophilicity of the PEG linker can improve the often-poor solubility and cell permeability of these relatively large molecules.
Comparative Efficacy of PROTACs with Different PEG Linker Lengths:
Systematic studies have demonstrated that the linker length is a key determinant of PROTAC efficacy. The optimal length is target-dependent, highlighting the need for empirical optimization.
| Target Protein | Linker Length (atoms) | Degradation Efficacy (DC50) |
| Estrogen Receptor α (ERα) | 12 | +++ |
| Estrogen Receptor α (ERα) | 16 | ++++ |
| Estrogen Receptor α (ERα) | 20 | +++ |
| TANK-binding kinase 1 (TBK1) | < 12 | Inactive |
| TANK-binding kinase 1 (TBK1) | > 12 | Active |
This table summarizes findings from various studies, indicating that optimal linker length varies for different target proteins. A 14-unit PEG spacer corresponds to a linker length of approximately 45 atoms.
Experimental Protocols
The bifunctional nature of this compound allows for versatile conjugation strategies. The primary amine can be coupled to carboxylic acids or activated esters, while the carboxylic acid can be reacted with primary amines.
General Protocol for Coupling the Amine Terminus of this compound to a Carboxylic Acid (e.g., on a Protein or Small Molecule)
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with the amine of the PEG linker.
Materials:
-
Molecule containing a carboxylic acid (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the Molecule-COOH in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the Molecule-COOH solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Immediately add the this compound stock solution (1.1-2.0 equivalents) to the activated Molecule-COOH solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column to remove excess reagents and byproducts.
-
Further purification can be achieved by chromatography techniques such as size-exclusion or ion-exchange chromatography, depending on the properties of the conjugate.
-
General Protocol for Coupling the Carboxylic Acid Terminus of this compound to a Primary Amine
This protocol follows a similar principle, where the carboxylic acid on the PEG linker is activated with EDC and NHS.
Materials:
-
Molecule containing a primary amine (Molecule-NH2)
-
This compound
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature.
-
Dissolve this compound in Activation Buffer.
-
-
Activation of this compound:
-
Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the Molecule-NH2 in Coupling Buffer.
-
Add the activated this compound solution to the Molecule-NH2 solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column and other appropriate chromatography techniques.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows involving this compound.
References
Methodological & Application
Application Note and Protocols for Amino-PEG14-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of Amino-PEG14-acid to molecules containing primary amines. This compound is a heterobifunctional linker containing a primary amine and a terminal carboxylic acid, separated by a 14-unit polyethylene glycol (PEG) spacer.[1][2][3] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate in aqueous media.[1][4] This methodology is broadly applicable for the modification of proteins, peptides, antibodies, and other biomolecules or surfaces possessing accessible primary amine groups.
The conjugation is typically achieved by activating the carboxylic acid group of the this compound using the carbodiimide crosslinker EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines on the target molecule to form a stable amide bond. This technique, known as PEGylation, is widely used in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C with desiccant. |
| Target Molecule (with primary amines) | - | e.g., Protein, peptide, antibody |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | Various | Highly hygroscopic; equilibrate to room temperature before opening. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Various | Store at 4°C with desiccant. |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | - | Amine-free buffer is critical. |
| Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.0) | - | Amine-free buffer such as phosphate-buffered saline is recommended. |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | - | To stop the reaction. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Various | For dissolving reagents. |
| Desalting Columns or Dialysis Cassettes | Various | For purification of the conjugate. |
| Spectrophotometer (for protein concentration) | - | |
| Mass Spectrometer (for characterization) | - | Optional, for detailed analysis. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol is recommended for most applications as it generally results in higher efficiency and a more stable amine-reactive intermediate.
1. Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the following in order:
-
This compound stock solution (to achieve a desired final concentration, typically 1-10 mM)
-
Activation Buffer
-
EDC stock solution (e.g., 1.2-1.5 molar excess over this compound)
-
NHS/Sulfo-NHS stock solution (e.g., 1.2-1.5 molar excess over this compound)
-
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
3. Conjugation to the Primary Amine-Containing Molecule:
-
Dissolve the target molecule (e.g., protein) in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the target molecule solution. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point. The final volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
4. Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the Conjugate:
-
Remove excess, unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.
6. Characterization of the Conjugate:
-
Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA).
-
The degree of PEGylation can be assessed by techniques such as SDS-PAGE (which will show a shift in molecular weight), and more precisely by mass spectrometry.
Protocol 2: One-Pot EDC/NHS Conjugation
This simplified protocol can be used, but may be less efficient for some applications.
1. Preparation of Reagents:
-
Follow the reagent preparation steps as outlined in Protocol 1.
2. Conjugation Reaction:
-
Dissolve the target molecule in Conjugation Buffer.
-
Add the desired molar excess of this compound to the target molecule solution.
-
Add EDC and NHS/Sulfo-NHS stock solutions directly to the reaction mixture (e.g., 1.2-1.5 molar excess over the PEG linker).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
3. Quenching and Purification:
-
Follow the quenching and purification steps as described in Protocol 1.
Data Presentation
The efficiency of the conjugation reaction can be quantified and should be presented clearly. The following table provides an example of how to summarize the results of a typical conjugation experiment.
| Parameter | Value | Method of Determination |
| Initial Protein Concentration | 5 mg/mL | BCA Assay |
| Molar Ratio (PEG:Protein) | 20:1 | Calculation |
| Reaction Time | 2 hours | - |
| Reaction Temperature | Room Temperature | - |
| Final Conjugate Concentration | 4.5 mg/mL | BCA Assay |
| Degree of PEGylation (PEG molecules per protein) | 3.5 | Mass Spectrometry |
| Conjugation Efficiency | 85% | Calculation based on recovery |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the two-step conjugation protocol.
Caption: Figure 1. Two-Step Conjugation Workflow
Chemical Reaction Pathway
This diagram shows the chemical reactions involved in the EDC/NHS activation of the carboxylic acid and subsequent reaction with a primary amine.
Caption: Figure 2. Chemical Reaction Pathway
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive reagents | Use fresh EDC and NHS solutions. Ensure reagents were stored properly. |
| Suboptimal pH | Check the pH of the Activation and Conjugation buffers. | |
| Presence of amine-containing buffers | Use amine-free buffers such as MES and PBS. | |
| Protein Precipitation | High concentration of organic solvent | Ensure the volume of DMF/DMSO is less than 10% of the total reaction volume. |
| Protein instability | Perform the reaction at 4°C. | |
| Non-specific Binding | Insufficient quenching | Ensure the quenching step is performed correctly. |
| Inadequate purification | Use a desalting column with the appropriate molecular weight cutoff or perform extensive dialysis. |
Conclusion
The conjugation of this compound to primary amines via EDC/NHS chemistry is a robust and versatile method for the modification of a wide range of molecules. By following the detailed protocols and considering the troubleshooting suggestions provided in this application note, researchers can achieve efficient and reproducible conjugation for their specific applications in research, diagnostics, and drug development.
References
Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking chemistry for covalently coupling primary amine-containing molecules to carboxyl groups. This method is highly efficient for the bioconjugation of proteins, peptides, and other biomolecules.[1][2] The use of a polyethylene glycol (PEG) spacer, such as in Amino-PEG14-acid, can enhance the solubility and stability of the resulting conjugate and reduce steric hindrance.[3] This document provides a detailed protocol for the EDC/NHS-mediated coupling of this compound to a primary amine-containing molecule.
The reaction proceeds in two main steps. First, EDC activates the carboxyl group of the this compound to form a highly reactive but unstable O-acylisourea intermediate.[3][4] This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester can then be coupled to a primary amine, forming a stable amide bond and releasing NHS.
Data Presentation: Key Parameters for Optimal EDC/NHS Coupling
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, molar ratios of reagents, and reaction time. The following table summarizes the recommended conditions for successful conjugation.
| Parameter | Activation Step (Carboxyl Activation) | Coupling Step (Amine Reaction) | Rationale & Remarks |
| pH | 4.5 - 6.0 | 7.0 - 8.0 | The activation of the carboxyl group by EDC is most efficient in acidic conditions. The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH. |
| Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | PBS (Phosphate-Buffered Saline) | Use non-amine and non-carboxylate containing buffers for the activation step to avoid competing reactions. Buffers containing primary amines, such as Tris, should be avoided throughout the process. |
| Molar Ratio (EDC:NHS:Acid) | 1.5-2.0 : 1.5-2.0 : 1.0 | - | An excess of EDC and NHS is used to drive the activation reaction to completion. The optimal ratio may need to be determined empirically for each specific application. |
| Reaction Time | 15 - 30 minutes at room temperature | 2 hours at room temperature to overnight at 4°C | The NHS-ester has a limited half-life in aqueous solutions, so the coupling step should proceed immediately after activation. |
| Quenching Agent | 2-Mercaptoethanol, DTT | Hydroxylamine, Tris, Glycine | Quenching stops the reaction and hydrolyzes unreacted NHS esters. |
Experimental Protocols
This section provides detailed methodologies for both aqueous and organic solvent-based EDC/NHS coupling of this compound.
Protocol 1: Aqueous Two-Step Coupling
This protocol is suitable for the conjugation of biomolecules in aqueous buffers.
Materials and Reagents:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved water solubility
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture. Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO, DMF, or water) immediately before use.
-
Activation of this compound:
-
Dissolve the this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar excess of 1.5 to 2.0 equivalents of both EDC and NHS over the acid is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. For optimal results, the pH of the reaction mixture should be raised to 7.2-7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Protocol 2: Organic Solvent-Based Coupling
This protocol is suitable for molecules that are soluble in organic solvents.
Materials and Reagents:
-
This compound
-
Amine-containing molecule
-
EDC-HCl
-
NHS
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
-
Tertiary amine base (e.g., DIPEA, TEA) (optional)
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reagent Preparation: Ensure all glassware is dry and reagents are anhydrous.
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in the anhydrous organic solvent.
-
Add NHS (1.5-2.0 equivalents) and stir until dissolved.
-
Add EDC-HCl (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.
-
-
Conjugation:
-
Add the amine-containing molecule (1.5 equivalents) to the reaction mixture.
-
If the amine is in its salt form, add a non-nucleophilic base like DIPEA or TEA (1.5 equivalents) to deprotonate it.
-
Continue stirring at room temperature for an additional 1 to 12 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
The reaction mixture can be purified by flash chromatography on silica gel to isolate the desired conjugate.
-
Mandatory Visualizations
Caption: Experimental workflow for the two-step EDC/NHS coupling protocol.
Caption: Signaling pathway of the EDC/NHS coupling reaction.
References
Application Notes and Protocols for Amine-to-Carboxyl Crosslinking with Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-to-carboxyl crosslinking is a fundamental bioconjugation technique used to covalently link molecules containing primary amines to molecules possessing carboxyl groups. This method is widely employed in drug development, diagnostics, and various research applications to create stable conjugates such as antibody-drug conjugates (ADCs), functionalized nanoparticles for targeted drug delivery, and immobilized proteins for bioassays.[1] The use of a bifunctional polyethylene glycol (PEG) linker, such as Amino-PEG14-acid, offers significant advantages, including increased hydrophilicity, reduced immunogenicity, and precise control over the spacing between the conjugated molecules.[2][3]
This compound is a heterobifunctional linker featuring a primary amine at one end and a terminal carboxylic acid at the other, separated by a 14-unit polyethylene glycol chain.[1] This distinct functionality allows for a two-step conjugation process, minimizing the formation of undesirable homodimers. The carboxylic acid end can be activated using the carbodiimide reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. This activated PEG linker can then efficiently react with a primary amine on a target molecule to form a stable amide bond.[2]
These application notes provide detailed protocols for amine-to-carboxyl crosslinking using this compound in both aqueous and organic media, along with guidelines for optimizing reaction conditions and characterizing the resulting conjugates.
Chemical Reaction Mechanism
The crosslinking process is a two-step reaction. First, the carboxyl group of the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Data Presentation
The efficiency of the conjugation reaction is highly dependent on the molar ratios of the activating agents (EDC and NHS) to the carboxyl-containing molecule (this compound). Optimization of these ratios is critical to maximize the yield of the desired conjugate while minimizing side reactions. The following table provides representative data for optimizing the molar excess of EDC and NHS for the activation of a carboxyl group, based on general recommendations for similar crosslinking procedures. It is recommended to perform a similar optimization for each specific application.
| Molar Ratio (EDC:NHS:Carboxyl) | Activation Time (minutes) | pH | Representative Conjugation Efficiency (%) | Notes |
| 1:1:1 | 15 | 6.0 | 45-60 | Sub-optimal activation, may result in lower yield. |
| 2:1:1 | 15 | 6.0 | 60-75 | Increased EDC can improve activation. |
| 4:1:1 | 15 | 6.0 | 70-85 | Generally a good starting point for optimization. |
| 10:4:1 | 60 | 6.0 | 80-95 | High excess for difficult conjugations or low concentrations. |
| 4:3:1 | 15 | 6.0 | 75-90 | Increased NHS can improve the stability of the active ester. |
Note: The above data is illustrative. Actual efficiencies will vary depending on the specific molecules being conjugated, buffer conditions, and reaction temperature.
Experimental Protocols
Protocol 1: Two-Step Aqueous Crosslinking
This protocol is suitable for crosslinking proteins, peptides, and other biomolecules in an aqueous environment.
Materials and Reagents:
-
This compound
-
Molecule with a primary amine (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.
-
Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate solvent (e.g., water or DMSO) immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).
-
Add EDC and Sulfo-NHS to the this compound solution. A molar excess of 4:1 for EDC and 3:1 for Sulfo-NHS relative to the carboxyl groups is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer. This is optional but can improve the efficiency of the reaction with the amine.
-
Alternatively, the activated this compound can be purified from excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Add the amine-containing molecule to the activated this compound solution. A molar ratio of 1:1 is a common starting point, but this may need to be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Organic Phase Crosslinking
This protocol is suitable for small molecules or other substrates that are soluble in organic solvents.
Materials and Reagents:
-
This compound
-
Molecule with a primary amine
-
EDC-HCl
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add NHS (e.g., 1.2 equivalents) and EDC (e.g., 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Conjugation to the Amine-Containing Molecule:
-
In a separate flask, dissolve the amine-containing molecule in anhydrous DMF or DCM.
-
Add the activated this compound solution to the amine-containing molecule.
-
Add a non-nucleophilic base such as TEA or DIPEA (e.g., 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate technique such as TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final conjugate using reverse-phase HPLC.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a two-step aqueous crosslinking experiment.
Application Example: Targeted Drug Delivery via Integrin Receptors
A prominent application of this crosslinking chemistry is in the development of targeted drug delivery systems. For instance, an anticancer drug can be conjugated to a targeting ligand via the this compound linker. A widely used targeting strategy involves the use of peptides containing the arginine-glycine-aspartic acid (RGD) sequence. RGD peptides specifically bind to integrin receptors, such as αvβ3, which are often overexpressed on the surface of cancer cells and tumor neovasculature.
In this application, the carboxyl group of the this compound is first conjugated to an amine-containing drug molecule. The terminal amine of the resulting drug-PEG conjugate is then reacted with the carboxyl group of the RGD peptide using a second EDC/NHS coupling reaction. The final conjugate can then be formulated into a nanocarrier which, upon systemic administration, will preferentially bind to and be internalized by cancer cells expressing the target integrin. This leads to an increased intracellular concentration of the drug in the tumor cells, enhancing its efficacy while minimizing systemic toxicity. The cellular uptake of such targeted nanoparticles often occurs via receptor-mediated endocytosis, such as clathrin-mediated endocytosis.
References
Application Notes and Protocols for Bioconjugation of Peptides with Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as peptides, proteins, and small drugs, is a cornerstone strategy in drug development. This modification can significantly enhance the therapeutic properties of peptides by improving their solubility and stability, reducing immunogenicity, and extending their circulation half-life by minimizing renal clearance. Amino-PEG14-acid is a discrete PEG linker that provides a defined chain length, ensuring homogeneity of the final conjugate, which is a critical aspect for therapeutic applications and regulatory approval.
These application notes provide a comprehensive guide to the bioconjugation of peptides with this compound. The primary method described herein involves the reaction of the N-hydroxysuccinimide (NHS) ester of this compound with primary amines (the N-terminus and lysine side chains) on the peptide to form stable amide bonds. Detailed protocols for the conjugation reaction, purification of the resulting PEGylated peptide, and subsequent characterization are provided.
Principle of the Reaction
The bioconjugation process is based on the reaction between an amine-reactive derivative of this compound, typically an N-hydroxysuccinimide (NHS) ester, and the primary amino groups present on the peptide. The NHS ester of this compound reacts with the unprotonated form of the primary amines on the peptide, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic amine, thus increasing the reaction rate. However, higher pH also accelerates the hydrolysis of the NHS ester, which is a competing, non-productive reaction. Therefore, careful optimization of the reaction pH is crucial for achieving high conjugation efficiency.
Experimental Workflow and Signaling Pathways
The overall workflow for the bioconjugation of a peptide with this compound NHS ester involves several key steps: preparation of reagents, the conjugation reaction, purification of the conjugate, and finally, characterization and analysis of the purified product.
Caption: Experimental workflow for peptide bioconjugation.
The chemical reaction pathway for the conjugation of a peptide's primary amine with this compound NHS ester is illustrated below.
Caption: NHS ester reaction with a primary amine.
Data Presentation
The efficiency of the PEGylation reaction is influenced by several factors, including pH, the molar ratio of the PEG reagent to the peptide, reaction time, and temperature. The following tables provide representative data illustrating the impact of these parameters on the conjugation outcome.
Table 1: Effect of pH on Conjugation Efficiency
| Reaction pH | Relative Reaction Rate | NHS Ester Hydrolysis Rate | Mono-PEGylated Peptide Yield (%)* |
| 6.5 | Low | Low | 25 |
| 7.5 | Moderate | Moderate | 70 |
| 8.5 | High | High | 85 |
| 9.0 | Very High | Very High | 60 |
*Illustrative yields for a model peptide after a fixed reaction time. Actual yields may vary depending on the peptide sequence and reaction conditions.
Table 2: Influence of Molar Ratio of this compound NHS Ester to Peptide on Product Distribution
| Molar Ratio (PEG:Peptide) | Unreacted Peptide (%) | Mono-PEGylated Peptide (%) | Di-PEGylated Peptide (%)* |
| 1:1 | 40 | 55 | 5 |
| 5:1 | 10 | 80 | 10 |
| 10:1 | <5 | 75 | 20 |
| 20:1 | <2 | 60 | 38 |
*Representative data for a peptide with two available primary amines at pH 8.0. The optimal ratio will depend on the number of available amines and the desired degree of PEGylation.
Experimental Protocols
Protocol 1: Bioconjugation of a Peptide with this compound NHS Ester
This protocol describes a general method for the conjugation of a peptide with a pre-activated this compound NHS ester.
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound NHS Ester
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Stirring/shaking platform
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound NHS Ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.
-
Conjugation Reaction: a. Add the desired molar excess of the dissolved this compound NHS Ester to the peptide solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain peptide solubility and stability. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or shaking. Alternatively, the reaction can be performed at 4°C overnight.
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound NHS Ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Proceed immediately to the purification of the PEGylated peptide as described in Protocol 2.
Protocol 2: Purification of the PEGylated Peptide
The purification of the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts is crucial. Size-exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used methods.
A. Purification by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the sample with the equilibration buffer. The PEGylated peptide, having a higher molecular weight, will elute earlier than the unreacted peptide and smaller molecules.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectrophotometry (at 280 nm for peptides containing aromatic residues) or other appropriate methods to identify the fractions containing the purified PEGylated peptide.
B. Purification by Reverse-Phase HPLC (RP-HPLC)
-
System Setup: Use a C18 column and a mobile phase system consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Elution: Apply a linear gradient of increasing Solvent B to elute the components. The more hydrophobic PEGylated peptide will typically have a longer retention time than the unreacted peptide.
-
Fraction Collection: Collect the peak corresponding to the PEGylated peptide.
-
Solvent Removal: Remove the organic solvent from the collected fractions, for example, by lyophilization.
Protocol 3: Characterization of the PEGylated Peptide
Confirmation of successful conjugation and assessment of purity are essential.
A. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Sample Preparation: Mix the purified PEGylated peptide solution with a suitable MALDI matrix solution (e.g., sinapinic acid).
-
Analysis: Spot the mixture onto a MALDI target plate and allow it to dry. Analyze the sample using a MALDI-TOF mass spectrometer. A successful conjugation will be indicated by a mass shift corresponding to the addition of the this compound moiety.
B. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation: Mix the purified PEGylated peptide with SDS-PAGE loading buffer.
-
Electrophoresis: Run the samples on an appropriate percentage polyacrylamide gel.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). The PEGylated peptide will migrate slower than the unreacted peptide due to its increased hydrodynamic radius.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Inactive PEG-NHS ester (hydrolyzed)- Low reaction pH- Insufficient molar excess of PEG reagent | - Use fresh, anhydrous solvent for PEG reagent dissolution.- Optimize reaction pH (try a range from 7.5 to 8.5).- Increase the molar excess of the PEG reagent. |
| Multiple PEGylation Products | - High molar excess of PEG reagent- Long reaction time | - Reduce the molar ratio of PEG to peptide.- Decrease the reaction time. |
| Peptide Precipitation | - High concentration of organic solvent- Peptide instability at reaction pH | - Keep the organic solvent concentration below 10% (v/v).- Perform the reaction at a lower temperature (4°C).- Screen for optimal buffer conditions for peptide solubility. |
| Difficulty in Purification | - Similar properties of unreacted and PEGylated peptide | - Optimize the purification method (e.g., gradient in RP-HPLC, different SEC resin).- Consider alternative purification techniques like ion-exchange chromatography. |
Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, purification methods, and characterization techniques may be necessary for specific peptides and applications.
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG14-acid in ADC Development
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. This compound is a discrete polyethylene glycol (dPEG®) linker that offers a balance of hydrophilicity and a defined length, making it an attractive candidate for ADC development.
The hydrophilic nature of the PEG chain can enhance the solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing the propensity for aggregation.[1] The defined length of the PEG14 linker ensures the production of a more homogeneous ADC, which can lead to improved batch-to-batch reproducibility and a more predictable safety profile. Furthermore, the incorporation of a PEG linker can extend the plasma half-life of the ADC by increasing its hydrodynamic radius, which reduces renal clearance.[2]
This document provides detailed application notes and protocols for the development of ADCs using the bifunctional this compound linker.
Experimental Workflows and Signaling Pathways
General Workflow for ADC Development
The development of an ADC using this compound typically follows a two-stage conjugation process, followed by purification and extensive characterization. The overall workflow is depicted below.
Targeted Signaling Pathways
ADCs exert their cytotoxic effects by delivering a payload to cancer cells that overexpress a specific target antigen. The binding of the ADC to its target can also disrupt downstream signaling pathways. Below are representations of key signaling pathways targeted in ADC development.
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in several cancers, including breast and gastric cancers. HER2-targeted ADCs not only deliver a cytotoxic payload but can also inhibit HER2-mediated signaling cascades that promote cell proliferation and survival.
The Epidermal Growth Factor Receptor (EGFR) is another member of the ErbB family of receptor tyrosine kinases and is a key mediator in cell signaling pathways involving cell proliferation and apoptosis.[3] EGFR-targeted ADCs can deliver a cytotoxic payload to EGFR-overexpressing tumor cells.
Trophoblast cell surface antigen 2 (TROP2) is a transmembrane glycoprotein overexpressed in a wide variety of epithelial cancers and is associated with poor prognosis. TROP2-targeted ADCs have shown significant clinical efficacy.
Quantitative Data on PEG Linkers in ADCs
While specific data for this compound is limited in publicly available literature, the following tables summarize representative data for ADCs with varying PEG linker lengths to illustrate the impact on key performance parameters. The data suggests that increasing PEG linker length generally improves pharmacokinetic properties, which can translate to enhanced in vivo efficacy, although this may sometimes be accompanied by a decrease in in vitro potency.[2][4]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) | Half-life (h) | Reference |
|---|---|---|---|
| No PEG | ~15 | - | |
| PEG2 | ~10 | - | |
| PEG4 | ~7 | - | |
| PEG8 | ~5 | ~40 | |
| PEG12 | ~5 | ~50 | |
| PEG24 | ~5 | ~50 |
Data is synthesized from studies using different antibody-payload combinations and experimental models.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Cell Line | Linker | IC50 (ng/mL) | Reference |
|---|---|---|---|
| Karpas-299 | No PEG | ~10 | |
| Karpas-299 | PEG2 | ~10 | |
| Karpas-299 | PEG4 | ~10 | |
| Karpas-299 | PEG8 | ~10 | |
| Karpas-299 | PEG12 | ~10 | |
| Karpas-299 | PEG24 | ~10 |
Data adapted from a study on anti-CD30 ADCs. The effect of PEG linker length on in vitro potency can be dependent on the specific ADC design.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| Anti-CD30 ADC (No PEG) | Karpas-299 | 1 mg/kg | Moderate | |
| Anti-CD30 ADC (PEG12) | Karpas-299 | 1 mg/kg | Strong | |
| Affibody-MMAE (No PEG) | NCI-N87 | 1.5 mg/kg | Moderate | |
| Affibody-PEG10K-MMAE | NCI-N87 | 1.5 mg/kg | Strong |
In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis, purification, and characterization of an ADC using this compound.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload to the this compound linker. The choice of reaction depends on the available functional group on the payload.
Scenario A: Payload with a Carboxylic Acid Group
This involves the activation of the payload's carboxylic acid and subsequent reaction with the amine group of the this compound linker.
-
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the payload solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate tube, dissolve this compound (1.2 equivalents) in DMF or DMSO. Add DIPEA (2 equivalents).
-
Add the this compound solution to the activated payload solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Scenario B: Payload with an Amine Group
This involves the activation of the carboxylic acid group of this compound and subsequent reaction with the amine group of the payload.
-
Materials:
-
Cytotoxic payload with an amine group
-
This compound
-
EDC, Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in Reaction Buffer.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Dissolve the amine-containing payload (1.2 equivalents) in Coupling Buffer.
-
Add the payload solution to the activated this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Stir the reaction at room temperature for 2 hours to overnight. Monitor by LC-MS.
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol describes the conjugation of the purified drug-linker (with a free carboxylic acid) to the lysine residues of a monoclonal antibody.
-
Materials:
-
Monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
Purified drug-linker conjugate
-
EDC, Sulfo-NHS
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous DMSO
-
-
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Activation of Drug-Linker: Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO. In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification of the ADC: Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the ADC
-
Method: Hydrophobic Interaction Chromatography (HIC)-HPLC is a common method for determining the DAR.
-
Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the purified ADC onto the column.
-
Elute the ADC species with a decreasing salt gradient. Different DAR species will elute at different times based on their hydrophobicity.
-
Integrate the peak areas for each DAR species and calculate the weighted average DAR.
-
-
Method: Size Exclusion Chromatography (SEC)-HPLC.
-
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified ADC.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.
-
Protocol 4: In Vitro Cytotoxicity Assay
-
Method: MTT-based cell viability assay.
-
Procedure:
-
Cell Seeding: Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture media. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Plot the cell viability against the ADC concentration to determine the IC50 value.
-
Protocol 5: In Vivo Efficacy Study
-
Method: Xenograft tumor model.
-
Procedure:
-
Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC). Administer the treatments intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI).
-
Protocol 6: Pharmacokinetic (PK) Study
-
Method: Rodent model (e.g., mice or rats).
-
Procedure:
-
Dosing: Administer a single intravenous dose of the ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Quantification: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and determine key pharmacokinetic parameters such as clearance (CL), half-life (t1/2), and area under the curve (AUC).
-
Conclusion
This compound serves as a versatile and effective linker for the development of antibody-drug conjugates. Its defined length and hydrophilic properties can contribute to the generation of more homogeneous and soluble ADCs with improved pharmacokinetic profiles. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate ADCs incorporating this promising linker technology. Optimization of each step in the experimental workflow is crucial for the successful development of a safe and effective ADC therapeutic.
References
Application Notes and Protocols for Surface Modification with Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Amino-PEG14-acid for the surface modification of various substrates. This versatile heterobifunctional linker, featuring a terminal primary amine and a carboxylic acid separated by a 14-unit polyethylene glycol (PEG) spacer, is ideal for a range of applications including bioconjugation, nanoparticle functionalization, and the creation of biocompatible and bioinert surfaces.
Introduction to this compound
This compound is a valuable tool for surface chemistry, offering a hydrophilic spacer that can reduce non-specific protein adsorption and improve the biocompatibility of materials.[1][2] Its bifunctional nature allows for the covalent attachment to a wide variety of surfaces and the subsequent conjugation of biomolecules, targeting ligands, or other functional moieties. The 14-unit PEG chain provides a balance of hydrophilicity and a defined spacer length for controlled surface architecture.
Key Properties and Applications:
-
Biocompatibility: The PEG spacer enhances the biocompatibility of surfaces by reducing immunogenicity and toxicity.
-
Reduced Non-Specific Binding: The hydrophilic PEG chains form a hydration layer that sterically hinders the adsorption of proteins and other biomolecules, leading to "stealth" properties crucial for in vivo applications.[1][3]
-
Bifunctional Linker: The terminal amine and carboxylic acid groups enable the covalent conjugation of a wide range of molecules using well-established chemistries.
-
Applications:
-
Drug Delivery: Functionalization of nanoparticles and liposomes to improve circulation time and target specific tissues.[4]
-
Biosensors: Immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces while minimizing non-specific signals.
-
Cell Culture: Modification of culture substrates to control cell adhesion and study cell-surface interactions.
-
Bioconjugation: Linking of proteins, peptides, and other biomolecules for various research and therapeutic purposes.
-
Quantitative Data on PEGylated Surfaces
The effectiveness of surface modification with PEG is highly dependent on the grafting density and the length of the PEG chain. While specific data for this compound is limited, the following tables summarize representative quantitative data for surfaces modified with similar short-chain amino-PEGs.
Table 1: Surface Characterization of Amino-PEG Modified Surfaces
| Surface Property | Unmodified Substrate | Amino-PEG Modified Substrate | Technique | Reference(s) |
| Water Contact Angle (°) | Varies (e.g., ~70° for aminated glass) | 30° - 50° | Goniometry | |
| PEG Grafting Density (chains/nm²) | N/A | 0.1 - 0.5 | XPS, QCM-D | |
| Surface Roughness (RMS, nm) | Varies by substrate | Generally low (<1 nm) | AFM |
Table 2: Impact of Amino-PEG Surface Modification on Biological Interactions
| Biological Interaction | Unmodified Substrate | Amino-PEG Modified Substrate | Method | Reference(s) |
| Protein Adsorption (ng/cm²) | High (e.g., >200 for fibrinogen) | Low (<50 for fibrinogen) | QCM-D, Ellipsometry | |
| Cell Adhesion (% of control) | High (substrate dependent) | Significantly Reduced | Cell Culture Assay | |
| Platelet Adhesion | High | Almost no adhesion | Perfusion Assay |
Experimental Protocols
The following are detailed protocols for the covalent attachment of this compound to surfaces with either carboxyl or amine-reactive groups.
Protocol 1: Covalent Attachment of this compound to Carboxylated Surfaces via EDC/NHS Chemistry
This protocol describes the activation of surface carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then readily reacts with the primary amine of this compound.
Materials:
-
Carboxylated substrate (e.g., self-assembled monolayer of mercaptocarboxylic acid on gold, carboxylated nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous applications
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Thoroughly clean the carboxylated substrate by sonicating in ethanol and DI water, followed by drying under a stream of nitrogen.
-
For nanoparticles, ensure they are well-dispersed in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10-50 mM for each.
-
Immerse the carboxylated substrate in the EDC/NHS solution. For nanoparticles, add the EDC/NHS solution to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a stable amine-reactive NHS ester on the surface.
-
-
Washing:
-
Remove the activation solution and wash the substrate thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS. For nanoparticles, this can be done by centrifugation and resuspension.
-
-
Coupling of this compound:
-
Immediately dissolve this compound in Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Immerse the activated substrate in the this compound solution.
-
Incubate for 2 hours to overnight at room temperature with gentle agitation.
-
-
Quenching and Final Washing:
-
Remove the this compound solution.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate extensively with Coupling Buffer and DI water.
-
Dry the modified substrate under a stream of nitrogen.
-
Protocol 2: Covalent Attachment of this compound to Amine-Reactive Surfaces
This protocol utilizes the carboxylic acid end of this compound to react with a surface presenting amine-reactive groups, such as an NHS-ester activated surface. Alternatively, the carboxyl group of the PEG can be activated first to react with an amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass or silicon)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: Anhydrous DMF or DMSO
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Ensure the amine-functionalized substrate is clean and dry.
-
-
Activation of this compound Carboxyl Group:
-
Dissolve this compound, EDC, and NHS in the Reaction Buffer (e.g., DMF). A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of this compound.
-
-
Coupling to Amine-Functionalized Surface:
-
Dilute the activated this compound solution in Coupling Buffer.
-
Immerse the amine-functionalized substrate in the solution of activated this compound.
-
Incubate for 2 hours to overnight at room temperature with gentle agitation.
-
-
Quenching and Final Washing:
-
Remove the coupling solution.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted activated carboxyl groups.
-
Wash the substrate extensively with Coupling Buffer and DI water.
-
Dry the modified substrate under a stream of nitrogen.
-
Visualization of Workflows and Concepts
Experimental Workflow for Surface Modification
The following diagram illustrates the general workflow for modifying a carboxylated surface with this compound.
Mechanism of Protein Resistance by PEGylation
This diagram illustrates how a dense layer of PEG chains on a surface prevents non-specific protein adsorption through steric hindrance and the formation of a hydration layer.
Signaling Pathway Modulation by PEGylated Surfaces
By preventing non-specific protein adsorption, PEGylated surfaces can ensure that cell signaling is mediated only by specifically immobilized ligands, thus providing a more controlled environment for studying cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique for elucidating biological processes, enabling applications from in vitro assays to in vivo imaging. The use of polyethylene glycol (PEG) linkers in bioconjugation, known as PEGylation, offers significant advantages, including increased solubility, stability, and reduced immunogenicity of the labeled protein.[1][2] This document provides a detailed guide to the fluorescent labeling of proteins using a heterobifunctional Amino-PEG14-acid linker. This linker possesses a terminal amine group and a terminal carboxylic acid, allowing for a versatile two-step labeling strategy.[3][4] This method is ideal for researchers seeking to fluorescently label proteins for applications such as cellular imaging, flow cytometry, and binding assays, while benefiting from the properties of a long-chain PEG spacer.
The described protocol first involves the reaction of an amine-reactive fluorescent dye (e.g., an NHS ester) with the amino group of the this compound. The resulting fluorescently tagged PEG linker is then conjugated to the target protein via its carboxylic acid group, which is activated to react with primary amines (lysine residues and the N-terminus) on the protein surface. This approach provides control over the labeling process and minimizes potential inactivation of the protein by the fluorescent dye.
Chemical Principle of the Two-Step Labeling Strategy
The fluorescent labeling of a protein using this compound and an amine-reactive fluorescent dye is a two-step process. First, the primary amine of the this compound linker is acylated by the N-hydroxysuccinimide (NHS) ester of a fluorescent dye, forming a stable amide bond. In the second step, the terminal carboxylic acid of the fluorescent dye-PEG conjugate is activated using carbodiimide chemistry (EDC and NHS) to form an NHS ester in situ. This activated ester then reacts with primary amines on the surface of the protein (N-terminus and ε-amino groups of lysine residues) to form another stable amide bond, covalently linking the fluorescent dye-PEG conjugate to the protein.
Caption: Chemical principle of the two-step labeling strategy.
Experimental Protocols
Materials and Reagents
-
Target protein
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Dialysis tubing (appropriate MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol 1: Conjugation of Fluorescent Dye to this compound
-
Prepare Dye Stock Solution: Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.
-
Prepare this compound Solution: Dissolve this compound in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 10 mg/mL.
-
Reaction: Add a 1.5-fold molar excess of the dissolved fluorescent dye to the this compound solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification (Optional but Recommended): The resulting Dye-PEG14-acid can be purified by reverse-phase HPLC to remove any unreacted dye. The product can then be lyophilized for storage.
Protocol 2: Conjugation of Dye-PEG14-acid to Target Protein
-
Prepare Protein Solution: Dissolve the target protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).[5]
-
Prepare Dye-PEG14-acid Solution: Dissolve the purified Dye-PEG14-acid in PBS.
-
Activation of Carboxylic Acid: In a separate tube, dissolve a 50-fold molar excess of both EDC and NHS in PBS. Immediately add this activating solution to the Dye-PEG14-acid solution. Incubate for 15 minutes at room temperature to generate the NHS ester in situ.
-
Conjugation Reaction: Add the activated Dye-PEG14-acid solution to the protein solution. A 20-fold molar excess of the PEG linker to the protein is a good starting point for optimization.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Remove unreacted Dye-PEG14-acid and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.
Caption: Experimental workflow for protein labeling.
Characterization and Quantification
Accurate characterization of the fluorescently labeled protein is crucial for downstream applications.
SDS-PAGE Analysis
-
Principle: PEGylation increases the apparent molecular weight of a protein.
-
Method: Run the purified labeled protein alongside the unlabeled protein on an SDS-PAGE gel. The PEGylated protein will migrate slower, appearing as a higher molecular weight band or smear.
-
Visualization: The gel can be imaged for fluorescence to confirm the presence of the dye on the protein band and then stained with Coomassie Blue to visualize all protein.
UV-Vis Spectroscopy
-
Principle: The degree of substitution (DOS), or the average number of dye molecules per protein, can be estimated by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength.
-
Method:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and the dye's λmax (A_dye).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration.
-
DOS = (Molar concentration of dye) / (Molar concentration of protein).
-
HPLC Analysis
-
Principle: Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can be used to assess the purity and heterogeneity of the conjugate.
-
Method:
-
SEC-HPLC: Separates molecules based on size. The PEGylated protein will elute earlier than the unlabeled protein. This can also be used to quantify the percentage of aggregated protein.
-
RP-HPLC: Can be used to separate different species of PEGylated proteins (e.g., mono-, di-, tri-PEGylated).
-
Mass Spectrometry
-
Principle: Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG-dye linkers.
-
Method: MALDI-TOF or ESI-MS can be used to analyze the intact mass of the labeled protein. The mass increase corresponds to the number of PEG-dye molecules attached.
Quantitative Data Summary
The following tables provide representative data on the characterization and functional impact of protein PEGylation.
Table 1: Quantification of Degree of PEGylation
| Protein | PEG MW (kDa) | Method | Degree of Substitution (DOS) | Reference |
| Glutamate Dehydrogenase | 5 | 1H NMR | 1.5 - 10.2 (varied by reaction conditions) | |
| Lysozyme | 5 | SDS-PAGE & Fluorescamine Assay | 1 - 4 (varied by reaction conditions) | |
| Interferon α-2a | 12 | MALDI-TOF MS | 1 (mono-PEGylated) | |
| Bovine Serum Albumin | 5 | Mass Spectrometry | 1 - 10 (varied by reaction conditions) |
Table 2: Effect of PEGylation on Protein Activity and Function
| Protein | PEGylation Effect | Quantitative Measurement | Reference |
| Lysozyme | Decreased intracellular uptake | ~50% reduction in fluorescence intensity inside cells | |
| Bovine Serum Albumin | Decreased spheroid penetration | ~65% reduction in fluorescence intensity at 57.8 µm depth | |
| Alpha-1 Antitrypsin | No significant change in biological activity | Retained elastase inhibition activity | |
| Green Fluorescent Protein | Increased thermal stability | No significant fluorescence loss up to 75°C with PEG 4000 | |
| mCherry | Improved resistance to denaturation | 3-fold enhanced color stability in devices |
Application Example: Tracking Receptor Internalization
Fluorescently labeled antibodies are powerful tools for studying receptor-mediated endocytosis. The following protocol outlines a general procedure for an antibody internalization assay using a fluorescently labeled antibody.
Protocol 3: Antibody Internalization Assay
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and grow to 50-70% confluency.
-
Antibody Labeling: Label an antibody specific to a cell surface receptor of interest using the protocols described above.
-
Binding: Incubate cells with the fluorescently labeled antibody (e.g., 1-10 µg/mL) in cold medium for 1 hour on ice to allow binding to the cell surface while inhibiting endocytosis.
-
Internalization: Wash cells with cold PBS to remove unbound antibody. Add pre-warmed medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow internalization.
-
Fixation: At each time point, wash cells with cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining (Optional): Permeabilize cells and stain for subcellular markers (e.g., early endosomes, lysosomes) with appropriate antibodies. Stain nuclei with DAPI.
-
Imaging: Mount coverslips and acquire images using a confocal microscope.
-
Analysis: Quantify the internalized fluorescent signal within the cells at each time point.
Caption: Receptor internalization pathway.
References
- 1. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization assay [bio-protocol.org]
- 5. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG14-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG14-acid as a hydrophilic linker in targeted drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs). Detailed protocols for conjugation and characterization are provided to guide researchers in their drug development efforts.
Introduction to this compound in Targeted Drug Delivery
This compound is a heterobifunctional linker containing a primary amine group and a terminal carboxylic acid, separated by a 14-unit polyethylene glycol (PEG) chain. This discrete PEG linker offers significant advantages in the design and synthesis of targeted drug delivery systems. The hydrophilic nature of the PEG chain improves the solubility and stability of the resulting conjugate, while the defined length allows for precise control over the distance between the targeting moiety and the therapeutic payload.[1]
The use of hydrophilic linkers like this compound is a key strategy to mitigate the hydrophobicity of many cytotoxic drugs, which can otherwise lead to aggregation and poor pharmacokinetic profiles of ADCs.[2][3] By enhancing the water solubility of the entire construct, PEG linkers can lead to improved in vivo performance, including a longer circulation half-life and reduced immunogenicity.[4][5]
Key Advantages of this compound:
-
Enhanced Hydrophilicity: Improves the solubility and reduces aggregation of the final conjugate.
-
Biocompatibility: PEG is well-established as a biocompatible and non-toxic polymer in pharmaceutical applications.
-
Defined Length: The monodisperse nature of the 14-unit PEG chain provides precise spatial control between the conjugated molecules.
-
Versatile Conjugation Chemistry: The terminal amine and carboxylic acid groups allow for flexible and efficient conjugation to a wide range of biomolecules and therapeutic agents.
Quantitative Data on Linker Performance
The choice of linker is critical to the stability, efficacy, and safety of an ADC. The following tables summarize comparative data on the in vivo stability and pharmacokinetic parameters of different linker types. While specific data for this compound is not detailed in broad literature, the data for hydrophilic PEG linkers provides a strong indication of its expected performance.
Table 1: Comparative In Vivo Plasma Stability of ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life of Intact ADC) | Reference |
| Hydrophilic PEG-based (Non-cleavable) | Proteolytic degradation of the antibody | High (>150 hours) | |
| Valine-Citrulline (Cleavable) | Cathepsin B | Moderate (approx. 100-120 hours) | |
| Hydrazone (pH-sensitive, Cleavable) | Acid-catalyzed hydrolysis | Low to Moderate (highly dependent on structure) | |
| Disulfide (Redox-sensitive, Cleavable) | Glutathione reduction | Moderate (variable, approx. 80-100 hours) |
Table 2: Impact of Linker on ADC Pharmacokinetics in Rodent Models
| Linker Type | Key Pharmacokinetic Parameters | General Observations | Reference |
| Hydrophilic PEG-based | Longer plasma half-life, Lower clearance | Reduced aggregation and improved solubility lead to longer circulation times. | |
| Hydrophobic (e.g., SMCC) | Shorter plasma half-life, Higher clearance | Increased hydrophobicity can lead to faster clearance by the reticuloendothelial system. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. These protocols will need to be optimized for the specific antibody, drug, and desired drug-to-antibody ratio (DAR).
Protocol 1: Activation of this compound Carboxylic Acid Group
This protocol describes the conversion of the terminal carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester for subsequent reaction with amine groups on a therapeutic agent.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Thin-Layer Chromatography (TLC) or LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
The resulting solution containing the Amino-PEG14-NHS ester can be used directly in the next step or purified by column chromatography.
Protocol 2: Conjugation of the Drug to the Activated Amino-PEG14-linker
This protocol details the conjugation of an amine-containing drug to the Amino-PEG14-NHS ester.
Materials:
-
Amino-PEG14-NHS ester solution (from Protocol 3.1)
-
Amine-containing therapeutic agent
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
LC-MS and HPLC for reaction monitoring and purification
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.
-
Add TEA or DIPEA (2-3 equivalents) to the drug solution to act as a base.
-
Slowly add the Amino-PEG14-NHS ester solution (1.1 equivalents) to the drug solution with stirring.
-
Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the amine on the drug.
-
Monitor the formation of the drug-PEG-amine conjugate by LC-MS.
-
Once the reaction is complete, the product can be purified by preparative HPLC to yield the purified drug-linker conjugate.
Protocol 3: Conjugation of the Drug-Linker to the Antibody
This protocol describes the final step of conjugating the drug-linker construct to the antibody via the linker's terminal amine group. This is achieved by activating the carboxyl groups on the antibody (from aspartic or glutamic acid residues) or by targeting lysine residues after modification. A more common and controlled method is to use a bifunctional crosslinker to first modify the antibody's lysine residues and then react with the amine of the drug-linker. This protocol will focus on the EDC/NHS activation of antibody carboxyl groups.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG14-amine conjugate (from Protocol 3.2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Sephadex G-25 desalting column or tangential flow filtration (TFF) system
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis
Procedure:
-
Antibody Buffer Exchange: Exchange the antibody into MES buffer (pH 6.0) using a desalting column or TFF.
-
Antibody Activation:
-
Dissolve EDC (50-fold molar excess over the antibody) and NHS (50-fold molar excess) in cold MES buffer.
-
Add the EDC/NHS solution to the antibody solution and react for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents: Immediately remove the excess EDC and NHS using a desalting column, exchanging the activated antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Conjugation:
-
Dissolve the Drug-PEG14-amine conjugate in a compatible solvent (e.g., DMSO). The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Add the Drug-PEG14-amine solution (typically a 5- to 20-fold molar excess over the antibody) to the activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching: Quench the reaction by adding an excess of an amine-containing reagent like Tris or lysine to react with any remaining activated carboxyl groups on the antibody.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column, TFF, or size-exclusion chromatography (SEC).
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has a unique absorbance maximum.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
-
The DAR is the molar ratio of the drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drugs, as each added drug-linker increases the hydrophobicity of the antibody.
-
A chromatogram will show peaks corresponding to antibodies with different numbers of drugs (DAR 0, 2, 4, 6, 8, etc. for cysteine-linked ADCs, or a broader distribution for lysine-linked ADCs).
-
The average DAR is calculated by the weighted average of the peak areas.
Method 3: Mass Spectrometry (MS)
-
LC-MS analysis of the intact or reduced ADC can provide a precise measurement of the mass of the different drug-loaded species.
-
The number of conjugated drugs can be determined from the mass difference between the unconjugated antibody and the ADC species.
-
The average DAR is calculated from the relative abundance of each species.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a typical Antibody-Drug Conjugate.
Caption: General workflow for the synthesis and characterization of an ADC.
Caption: Chemical logic for a two-step ADC conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Studies of Amino-PEG14-acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conjugation of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Amino-PEG14-acid is a specific bifunctional linker containing a 14-unit PEG chain, an amine group, and a carboxylic acid group, allowing for the conjugation of a wide variety of molecules. Understanding the cell permeability of these conjugates is crucial for predicting their oral bioavailability and cellular uptake.
These application notes provide detailed protocols for assessing the cell permeability of this compound conjugates using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Data Presentation: Quantitative Permeability Data
While specific permeability data for a wide range of this compound conjugates is not extensively published, the following tables illustrate the recommended format for presenting such data. Researchers can populate these tables with their experimental results for easy comparison and interpretation.
Table 1: PAMPA Permeability of this compound Conjugates
| Compound ID | Conjugated Moiety | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Control-Drug | Unconjugated Drug | [Insert Value] |
| PEG14-Conj-1 | Moiety A | [Insert Value] |
| PEG14-Conj-2 | Moiety B | [Insert Value] |
| PEG14-Conj-3 | Moiety C | [Insert Value] |
Table 2: Caco-2 Permeability and Efflux of this compound Conjugates
| Compound ID | Papp A to B (10⁻⁶ cm/s) | Papp B to A (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Control-Drug | [Insert Value] | [Insert Value] | [Insert Value] |
| PEG14-Conj-1 | [Insert Value] | [Insert Value] | [Insert Value] |
| PEG14-Conj-2 | [Insert Value] | [Insert Value] | [Insert Value] |
| PEG14-Conj-3 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability. It utilizes a 96-well plate with a filter membrane coated with a lipid solution to mimic the cell membrane.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Acceptor plate (low-binding)
-
Donor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound conjugates) and control compounds
-
Plate reader (UV-Vis or fluorescence) or LC-MS/MS system
Protocol:
-
Prepare Lipid Membrane: Carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test and control compounds in PBS to the desired final concentration (e.g., 100 µM).
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[C_A] = Concentration in the acceptor well at time t
-
[C_eq] = Equilibrium concentration = ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)
-
[C_D] = Concentration in the donor well at time t
-
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for sample analysis
Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
The permeability of a paracellular marker, such as Lucifer yellow, can also be measured to confirm monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4 for the basolateral side and pH 6.5 or 7.4 for the apical side).
-
Add 0.5 mL of the test compound solution in HBSS to the apical (donor) side.
-
Add 1.5 mL of fresh HBSS to the basolateral (acceptor) side.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction.
-
Add 1.5 mL of the test compound solution in HBSS to the basolateral (donor) side.
-
Add 0.5 mL of fresh HBSS to the apical (acceptor) side.
-
Incubate and sample as described for the A to B transport.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
The Papp value is calculated using the following equation:
Where:
-
dQ/dt = The rate of permeation of the drug across the cells (µmol/s)
-
A = The surface area of the membrane (cm²)
-
C_0 = The initial concentration of the drug in the donor chamber (µmol/cm³)
-
-
The efflux ratio is calculated as:
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp). Some shorter PEG chains have been shown to inhibit P-gp, which could result in a lower efflux ratio for the conjugate compared to the unconjugated drug.[1][2][3][4]
-
Mandatory Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Potential transport mechanisms of this compound conjugates across a cell membrane.
References
In Vivo Applications of Amino-PEG14-acid Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG14-acid is a heterobifunctional linker containing a primary amine and a terminal carboxylic acid, separated by a 14-unit polyethylene glycol (PEG) chain. This linker is increasingly utilized in the development of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), for in vivo applications. The PEG component enhances the solubility and stability of the conjugate, prolongs its circulation half-life, and can reduce its immunogenicity.[1][2] The terminal reactive groups, an amine and a carboxylic acid, allow for the covalent attachment to various molecules, including antibodies, small molecule drugs, and targeting ligands.[3][4]
These application notes provide an overview of the in vivo applications of this compound linkers, supported by representative data from studies on analogous PEGylated conjugates. Detailed protocols for key experiments are also presented to guide researchers in their drug development efforts.
Key Advantages of PEGylation in In Vivo Applications
The incorporation of a PEG spacer, such as in the this compound linker, offers several advantages for drug conjugates intended for in vivo use:
-
Enhanced Solubility: Many potent cytotoxic drugs and targeting moieties are hydrophobic. The hydrophilic PEG chain improves the overall solubility of the conjugate in aqueous media, which is crucial for administration and bioavailability.[5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and shields it from enzymatic degradation. This leads to a longer circulation half-life and increased exposure of the target tissue to the therapeutic agent.
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the drug or linker, reducing the likelihood of an immune response against the conjugate.
-
Controlled Drug Release: In some designs, the linker can be engineered to be cleavable under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes, allowing for targeted drug release.
In Vivo Applications and Representative Data
Pharmacokinetics of PEGylated Antibody-Drug Conjugates
The length of the PEG linker significantly influences the pharmacokinetic (PK) profile of an ADC. Generally, increasing the PEG chain length leads to a longer half-life and reduced clearance.
Table 1: Representative Pharmacokinetic Parameters of Anti-CD30 ADCs with Different PEG Linkers in Rats
| Linker | Average DAR | t½ (h) | CL (mL/h/kg) |
| No PEG | ~4 | 100 | 0.45 |
| PEG2 | ~4 | 120 | 0.38 |
| PEG4 | ~4 | 150 | 0.30 |
| PEG8 | ~4 | 200 | 0.22 |
| PEG12 | ~4 | 210 | 0.20 |
| PEG24 | ~4 | 220 | 0.18 |
Data is illustrative and compiled based on trends reported in literature for similar ADCs. DAR: Drug-to-Antibody Ratio; t½: Half-life; CL: Clearance.
Based on these trends, an ADC incorporating an this compound linker is expected to exhibit favorable pharmacokinetic properties, with a prolonged half-life and reduced clearance compared to conjugates with shorter PEG chains or no PEG linker.
In Vivo Efficacy of PEGylated Conjugates
The enhanced pharmacokinetics of PEGylated conjugates often translates to improved in vivo efficacy. The prolonged circulation allows for greater accumulation of the therapeutic agent in the target tissue, such as a tumor.
Table 2: Representative In Vivo Antitumor Efficacy of Affibody-Drug Conjugates with Different PEG Linkers in a Xenograft Model
| Conjugate | PEG Size (kDa) | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| HM (No PEG) | 0 | 5 | 60 |
| HP4KM | 4 | 5 | 85 |
| HP10KM | 10 | 5 | 95 |
This data is based on a study of HER2-targeting affibody-MMAE conjugates and is intended to be representative. An this compound linker has a molecular weight of approximately 0.7 kDa.
These findings suggest that optimizing the PEG linker length is crucial for maximizing the therapeutic window of a drug conjugate.
Signaling Pathways and Mechanisms of Action
Antibody-Drug Conjugate (ADC) Mechanism of Action
ADCs exert their cytotoxic effects through a multi-step process that relies on the specific binding of the antibody to a target antigen on the surface of a cancer cell.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimera (PROTAC) Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
References
- 1. CAS Number Search List | AxisPharm [axispharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 4. A novel PEG-based solid support enables the synthesis of >50 amino-acid peptide thioesters and the total synthesis of a functional SUMO-1 peptide conjugate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
Application Notes and Protocols: Linking Amino-PEG14-acid to a Therapeutic Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3] This document provides a detailed protocol for the conjugation of Amino-PEG14-acid to a therapeutic protein, focusing on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid moiety of the PEG linker for reaction with primary amines on the protein surface.
While large PEG chains are known to significantly extend the in-vivo half-life of proteins, they can sometimes lead to a decrease in biological activity due to steric hindrance.[4][5] Short-chain PEGylation, such as with this compound, offers a potential compromise by improving a protein's properties without drastically diminishing its bioactivity. This application note will guide researchers through the process of conjugating a short-chain PEG linker to a model therapeutic protein, including activation of the PEG linker, conjugation to the protein, and subsequent purification and characterization of the conjugate.
Data Presentation
The following tables summarize representative quantitative data for the PEGylation of a model therapeutic protein (e.g., Lysozyme, ~14 kDa) with an activated this compound derivative. The data is compiled from literature and represents typical outcomes for conjugation with short-chain PEGs.
Table 1: Reaction Parameters and Efficiency
| Parameter | Value |
| Protein Concentration | 5 mg/mL |
| This compound:Protein Molar Ratio | 20:1 |
| EDC:this compound Molar Ratio | 1.5:1 |
| NHS:this compound Molar Ratio | 1.5:1 |
| Reaction pH | 7.4 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Conjugation Efficiency (Protein basis) | 75-85% |
| Yield of Mono-PEGylated Protein | 40-60% |
Table 2: Characterization of PEGylated Protein
| Parameter | Native Protein | PEGylated Protein |
| Average Molecular Weight (SDS-PAGE) | ~14 kDa | ~14.7 kDa |
| Degree of PEGylation (MALDI-TOF MS) | 0 | 1-2 |
| Purity (SEC-HPLC) | >98% | >95% |
| Residual Biological Activity | 100% | 85-95% |
Experimental Protocols
Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to form a reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mg/mL.
-
Prepare fresh solutions of EDC (1.5 molar excess over this compound) and NHS (1.5 molar excess over this compound) in the Activation Buffer immediately before use.
-
-
Activation Reaction:
-
In a reaction vial, add the this compound solution.
-
While stirring, add the EDC solution to the this compound solution.
-
Immediately add the NHS solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The resulting solution contains the activated Amino-PEG14-NHS ester.
-
Conjugation of Activated this compound to the Therapeutic Protein
This protocol details the reaction of the activated Amino-PEG14-NHS ester with the primary amines (e.g., lysine residues and the N-terminus) of the therapeutic protein.
Materials:
-
Therapeutic Protein solution (in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Activated Amino-PEG14-NHS ester solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reaction tubes
Procedure:
-
Prepare Protein Solution:
-
Ensure the therapeutic protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the activated Amino-PEG14-NHS ester solution to the protein solution. The volume of the organic solvent from the PEG solution should not exceed 10% of the total reaction volume.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may need to be determined empirically for each specific protein.
-
-
Quench Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the PEGylated Protein
Purification is essential to remove unreacted PEG, byproducts, and unmodified protein. Size Exclusion Chromatography (SEC) is a common and effective method for this purpose.
Materials:
-
SEC column (e.g., Superdex 75 or similar, with appropriate fractionation range)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
Load Sample: Load the quenched reaction mixture onto the equilibrated column.
-
Elute and Collect Fractions: Elute the sample with the Elution Buffer at a constant flow rate. Collect fractions of a suitable volume.
-
Analyze Fractions: Monitor the elution profile by measuring the absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein and unreacted PEG due to its larger hydrodynamic radius.
-
Pool and Concentrate: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein. Pool the desired fractions and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).
Characterization of the PEGylated Protein
The purified PEGylated protein should be characterized to determine the degree of PEGylation, purity, and retention of biological activity.
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and the distribution of PEGylated species (mono-, di-, poly-PEGylated).
-
Size Exclusion Chromatography (SEC-HPLC): To determine the purity of the final product and quantify any remaining aggregates or unmodified protein.
-
Biological Activity Assay: To confirm that the PEGylation process has not significantly compromised the therapeutic function of the protein. The specific assay will be dependent on the nature of the therapeutic protein.
Visualization of Workflows
Caption: Experimental workflow for linking this compound to a therapeutic protein.
Caption: Reaction scheme for EDC/NHS activation and protein conjugation.
References
Application Notes and Protocols for Amino-PEG14-acid in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. Polyethylene glycol (PEG) linkers are widely employed to improve the biocompatibility and pharmacokinetic profile of nanoparticles by creating a hydrophilic shell that reduces opsonization and clearance by the reticulo-endothelial system (RES).[1][2][] Amino-PEG14-acid is a heterobifunctional linker that provides a precise spacer arm of 14 ethylene glycol units, terminating in an amino group and a carboxylic acid group.[4][5] This configuration allows for versatile conjugation strategies.
This document provides detailed application notes and protocols for the use of this compound in the functionalization of nanoparticles. The primary application discussed is the covalent attachment of the carboxylic acid terminus of the PEG linker to nanoparticles that have been surface-functionalized with primary amines, a common feature of many nanoparticle systems. The terminal amine group of the PEG linker is then available for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.
Principle of Functionalization
The functionalization process involves a two-step carbodiimide coupling reaction. First, the carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This activated PEG linker is then reacted with the primary amine groups on the surface of the nanoparticles, forming a stable amide bond.
Key Applications
-
Stealth" Coating: The PEG chain provides a hydrophilic shield to the nanoparticle surface, which can prolong circulation time in vivo.
-
Biocompatibility: PEGylation reduces non-specific protein adsorption, minimizing immunogenicity.
-
Platform for Further Conjugation: The terminal amino group of the conjugated PEG linker serves as a reactive handle for the attachment of a wide range of molecules, including:
-
Targeting ligands (e.g., antibodies, peptides, aptamers) to direct nanoparticles to specific cells or tissues.
-
Fluorescent dyes for imaging and tracking.
-
Therapeutic agents.
-
Quantitative Data on Nanoparticle Functionalization
The successful conjugation of this compound to nanoparticles can be quantified by various analytical techniques. The following tables provide expected trends and example data for the characterization of nanoparticles before and after functionalization.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles (Amine-Functionalized) | After this compound Functionalization |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | +35 ± 4 | +15 ± 3 |
Note: The hydrodynamic diameter is expected to increase due to the addition of the PEG layer. The zeta potential is expected to decrease as the primary amine groups on the nanoparticle surface are capped by the PEG linker.
Table 2: Quantification of PEG Grafting Density
| Method | Principle | Typical Result (Example) |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating; the weight loss corresponding to PEG degradation is used to quantify the amount of grafted PEG. | 15% weight loss |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that can detect the elemental composition, providing evidence of the nitrogen from the amide bond and the carbon and oxygen from the PEG chain. | Increased C-O/C-C ratio |
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Washing Buffer: 1X PBS with 0.05% Tween-20
-
Deionized (DI) water
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of the carboxylic acid end of this compound to amine-functionalized nanoparticles.
1. Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO or DMF.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
2. Activation of this compound:
-
In a microcentrifuge tube, mix a desired amount of this compound with the EDC and NHS solutions in Activation Buffer. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG.
3. Preparation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a desired concentration (e.g., 1 mg/mL).
-
Wash the nanoparticles twice with Coupling Buffer by centrifugation and resuspension to remove any storage buffers or contaminants.
4. Conjugation Reaction:
-
Add the freshly prepared NHS-activated this compound solution to the nanoparticle suspension. The molar excess of the PEG linker relative to the surface amine groups on the nanoparticles should be optimized, but a 10- to 50-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator or shaker).
5. Quenching and Washing:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Wash the functionalized nanoparticles three times with Washing Buffer to remove unreacted PEG linker and byproducts. Use centrifugation or magnetic separation, depending on the nature of the nanoparticles.
-
After the final wash, resuspend the this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS).
6. Characterization:
-
Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI), and zeta potential measurement to assess the surface charge.
-
Confirm the presence of the PEG layer using Fourier-Transform Infrared Spectroscopy (FTIR) or quantify the grafting density using TGA or XPS.
Visualization of Workflows and Concepts
Caption: Workflow for nanoparticle functionalization.
Signaling Pathways and Further Functionalization
This compound itself is not designed to initiate a specific signaling pathway. Its primary role is to act as a versatile linker. The terminal amine group on the PEGylated nanoparticle surface is a key functional group for the attachment of targeting ligands. These targeting ligands (e.g., antibodies, peptides) are responsible for recognizing and binding to specific receptors on the surface of target cells, which can then trigger intracellular signaling cascades.
For example, if a peptide that binds to a receptor tyrosine kinase (RTK) is conjugated to the this compound functionalized nanoparticle, the binding of the nanoparticle to the RTK could lead to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Targeted nanoparticle-cell interaction.
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker to create biocompatible, long-circulating nanoparticles with a versatile surface for further conjugation. The ability to attach targeting moieties opens up a wide range of possibilities for the development of next-generation nanomedicines and diagnostic agents.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound|COA [dcchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-PEG14-acid Conjugation
Welcome to the technical support center for Amino-PEG14-acid conjugation. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and robust protocols to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound to molecules containing primary amines (e.g., proteins, peptides, antibodies).
Question: Why is my conjugation efficiency or yield unexpectedly low?
Answer: Low conjugation efficiency is a common issue with several potential causes. Systematically check the following factors:
-
Hydrolysis of the PEG Reagent: The N-hydroxysuccinimide (NHS) ester on the this compound is highly susceptible to hydrolysis in aqueous solutions, rendering it inactive.[1][2]
-
Solution: Always use freshly prepared solutions of the PEG reagent.[3] Ensure the dry reagent is stored properly under desiccated conditions at -20°C and is warmed to room temperature before opening to prevent moisture condensation.[4] You can assess the reactivity of your NHS ester reagent before use (see protocol below).
-
-
Incorrect Reaction pH: The pH is a critical parameter. For NHS esters, the optimal pH for reacting with primary amines is between 7.2 and 8.5.
-
Problem at Low pH (<7): Most primary amines will be protonated (-NH3+), making them non-nucleophilic and unreactive.
-
Problem at High pH (>8.5): The rate of NHS ester hydrolysis increases dramatically, competing with the conjugation reaction. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.
-
Solution: Carefully prepare and verify the pH of your reaction buffer. Perform small-scale pilot experiments at different pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for your specific molecule.
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for the PEG reagent, significantly reducing the yield.
-
Solution: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate/Carbonate buffers. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column before starting the reaction.
-
-
Insufficient Molar Excess of PEG Reagent: The ratio of the PEG reagent to your target molecule influences the degree of labeling.
-
Solution: For concentrated protein solutions (≥ 5 mg/mL), a 10-fold molar excess of the PEG reagent is a good starting point. For more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to drive the reaction forward and outcompete hydrolysis. Empirically determine the optimal ratio for your desired level of modification.
-
Question: Why did my protein precipitate after adding the this compound reagent?
Answer: Precipitation during or after conjugation can occur for a few reasons:
-
Over-PEGylation: Modifying too many primary amines (lysine residues) on the protein surface neutralizes their positive charges. This can significantly alter the protein's isoelectric point (pI). If the new pI is close to the pH of the buffer, the protein's solubility can decrease dramatically, leading to precipitation.
-
Solution: Reduce the molar excess of the this compound in the reaction. Perform a titration to find the highest concentration of the PEG reagent that does not cause precipitation.
-
-
Solvent Shock: this compound, if not readily water-soluble, is often first dissolved in a small amount of an organic solvent like DMSO or DMF. Adding too much of this organic solvent to the aqueous protein solution can cause denaturation and precipitation.
-
Solution: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. Add the PEG-reagent solution slowly to the protein solution while gently stirring.
-
-
Inherent Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).
-
Solution: Confirm the stability of your protein in the chosen reaction buffer before adding the PEG reagent. Consider adding stabilizing agents, if they are compatible with the reaction chemistry.
-
Question: How can I control the number of PEG chains attached to my protein (degree of PEGylation)?
Answer: Achieving a specific degree of PEGylation requires careful control over the reaction conditions.
-
Molar Ratio: This is the primary factor. Systematically vary the molar excess of this compound to protein to find the ratio that yields your desired level of modification.
-
Reaction Time: Shorter reaction times will generally result in a lower degree of PEGylation. You can quench the reaction at different time points to assess the progress.
-
Protein Concentration: At higher protein concentrations, the reaction is more efficient, and you may achieve a higher degree of PEGylation with a lower molar excess of the PEG reagent.
-
pH: While the optimal range is 7.2-8.5, slight adjustments can influence the reaction rate. A lower pH within this range (e.g., 7.2-7.5) can sometimes provide more control as the reaction proceeds more slowly.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction chemistry of this compound conjugation? The conjugation occurs between the N-hydroxysuccinimide (NHS) ester of the this compound and a primary amine (-NH₂) on the target molecule. The amine acts as a nucleophile, attacking the NHS ester to form a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.
Q2: What functional groups does this compound react with? It primarily reacts with primary amines. In proteins and peptides, these are found at the N-terminus of each polypeptide chain and on the side chain of lysine (Lys, K) residues.
Q3: How should I prepare and handle the this compound reagent? this compound with an NHS ester is moisture-sensitive.
-
Storage: Store the solid reagent desiccated at -15°C to -20°C.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent water condensation. After use, flush the vial with an inert gas like argon or nitrogen before resealing.
-
Solution Preparation: Do not prepare stock solutions for long-term storage, as the NHS ester will hydrolyze in solution. Dissolve the reagent immediately before use in an appropriate solvent (e.g., anhydrous DMSO or DMF for water-insoluble forms, or the reaction buffer for water-soluble forms).
Q4: Which buffers are recommended for the conjugation reaction? Use buffers that do not contain primary amines. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
HEPES, pH 7.2-8.0
-
Borate or Bicarbonate/Carbonate, pH 8.0-9.0
Q5: How can I stop (quench) the reaction? To stop the conjugation, add a buffer containing primary amines, such as Tris or glycine. A common quenching buffer is Tris-buffered saline (TBS). The amines in the quenching buffer will react with any remaining active NHS esters.
Q6: How do I remove unreacted this compound after the reaction? Unreacted PEG reagent and byproducts can be removed using techniques that separate molecules based on size, such as:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration
-
Dialysis
Q7: How can I confirm that the conjugation was successful? Several analytical techniques can be used:
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SDS-PAGE: PEGylated proteins will show a shift to a higher apparent molecular weight compared to the unmodified protein.
-
HPLC: Size-exclusion chromatography (SEC-HPLC) can separate the larger PEGylated conjugate from the smaller, unreacted protein.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for the determination of the number of attached PEG chains.
Quantitative Data Summary
Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis The stability of the NHS ester is highly dependent on pH. Hydrolysis is the primary competing reaction.
| pH | Temperature | Approximate Half-life | Citation(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | Room Temp. | ~3.5 hours | |
| 8.5 | Room Temp. | ~3 hours | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | ~2 hours |
Note: "Room Temp." data is based on specific experimental conditions and should be used as a general guide.
Table 2: Recommended Reaction Buffers
| Buffer System | Recommended pH Range | Notes | Citation(s) |
| Phosphate (e.g., PBS) | 7.2 - 8.0 | Commonly used, non-interfering. | |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the optimal range. | |
| Bicarbonate / Carbonate | 8.0 - 9.0 | Effective for reactions at slightly higher pH. | |
| Borate | 8.0 - 9.0 | Another option for alkaline conditions. |
Table 3: Starting Recommendations for Molar Excess of PEG Reagent
| Target Molecule Concentration | Recommended Starting Molar Excess (PEG:Molecule) | Rationale | Citation(s) |
| ≥ 5 mg/mL | 10-fold | Higher reactant concentration favors the conjugation reaction over hydrolysis. | |
| < 5 mg/mL | 20 to 50-fold | Higher excess is needed to drive the reaction in dilute solutions. | |
| 1-10 mg/mL (Antibody) | 20-fold | A typical starting point for antibody labeling. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a general workflow for conjugating this compound to a protein. Optimization is recommended for each specific application.
-
Buffer Exchange (if necessary):
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.4).
-
If not, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare PEG Reagent Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve a small amount of the reagent in an appropriate solvent (e.g., anhydrous DMSO or DMF) to create a concentrated solution (e.g., 10 mM). Do not store this solution.
-
-
Conjugation Reaction:
-
Calculate the volume of the PEG solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the PEG solution to the protein solution. Ensure the final volume of organic solvent is less than 10% of the total reaction volume.
-
Incubate the reaction. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice. Gentle mixing is recommended.
-
-
Quench Reaction:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by running the reaction mixture through a size-exclusion chromatography (SEC) column.
-
Monitor the elution profile by measuring absorbance at 280 nm. The first peak to elute should be the higher molecular weight PEGylated protein.
-
-
Analysis and Storage:
-
Analyze the purified fractions using SDS-PAGE to confirm the molecular weight shift.
-
Pool the fractions containing the purified conjugate.
-
Store the final PEGylated protein under conditions optimal for the unmodified protein.
-
Protocol 2: Assessing the Reactivity of NHS-Ester PEG Reagent
This method provides a qualitative assessment of whether the NHS ester is still active. It is based on the release of NHS, which absorbs light at ~260 nm.
-
Prepare Solutions:
-
Dissolve 1-2 mg of the this compound reagent in 2 mL of an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a "blank" tube with 2 mL of the same buffer.
-
-
Initial Absorbance Reading:
-
Using a spectrophotometer, zero the instrument at 260 nm with the buffer blank.
-
Immediately measure and record the absorbance of the PEG solution (Absorbance_initial). This reading should be low if the reagent is fresh.
-
-
Induce Hydrolysis:
-
To 1 mL of the PEG solution, add 100 µL of 0.5 M NaOH to rapidly hydrolyze all active NHS esters.
-
Vortex for 30 seconds.
-
-
Final Absorbance Reading:
-
Within 1 minute, measure the absorbance of the base-hydrolyzed solution at 260 nm (Absorbance_final).
-
-
Interpretation:
-
A significant increase in absorbance (Absorbance_final >> Absorbance_initial) indicates that the reagent had a high level of active NHS esters.
-
A small or no increase suggests the reagent has already been largely hydrolyzed and has lost its reactivity.
-
Visualizations
Caption: Experimental workflow for a typical Amino-PEG-NHS conjugation reaction.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Reaction scheme for Amino-PEG-NHS conjugation with a primary amine.
References
Preventing aggregation of proteins during Amino-PEG14-acid conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during conjugation with Amino-PEG14-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used in protein conjugation?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a terminal primary amine group and a terminal carboxylic acid group, separated by a 14-unit PEG chain. This structure allows for the covalent attachment of the PEG linker to proteins, which can improve their solubility, stability, and pharmacokinetic properties.[1][2] The carboxylic acid end is typically activated (e.g., with EDC and NHS) to react with primary amines (like lysine residues) on the protein surface.[3][4]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, exposing hydrophobic regions and leading to aggregation.[5]
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High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
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Intermolecular Cross-linking: If both the amine and carboxylic acid ends of the this compound react with different protein molecules, it can lead to the formation of large, insoluble aggregates.
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Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility.
-
Hydrophobicity of the Linker: While PEG is generally hydrophilic, the overall hydrophobicity of the protein can increase depending on the nature of the protein and the degree of PEGylation, promoting self-association.
Troubleshooting Guide: Preventing Protein Aggregation
This guide provides a systematic approach to troubleshoot and prevent protein aggregation during your this compound conjugation experiments.
Problem: Protein precipitation is observed during or after the conjugation reaction.
Solution Workflow:
Below is a decision tree to guide your troubleshooting process. Start with "Initial Observation" and follow the arrows based on your experimental outcomes.
Caption: Decision tree for troubleshooting protein aggregation.
Step 1: Optimize Reaction Conditions
Suboptimal reaction conditions are a frequent cause of protein instability. Systematically optimizing these parameters is the first line of defense against aggregation.
Key Parameters to Optimize:
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.0 | The reaction of NHS-activated carboxylic acids with primary amines is most efficient at a slightly alkaline pH. However, maintaining the pH close to the protein's optimal stability range is crucial. Proteins are often least soluble at their isoelectric point (pI), so avoid buffering at or near the pI. |
| Temperature | 4°C to Room Temperature (25°C) | Lowering the temperature to 4°C can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking and reduce aggregation. |
| Protein Concentration | 0.5 - 5 mg/mL | Test a range of concentrations. Lower concentrations can reduce the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A higher molar excess of the PEG reagent can lead to over-labeling and aggregation. Titrate the ratio to find the optimal balance between conjugation efficiency and protein stability. |
Experimental Protocol: Optimizing pH
-
Prepare a series of small-scale reactions in different buffers covering a pH range (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.
-
Dissolve your protein in each buffer to the desired concentration.
-
Prepare the activated this compound (with EDC/NHS) and add it to each reaction.
-
Incubate the reactions under the same conditions (temperature, time).
-
Visually inspect for precipitation and analyze each sample for aggregation using a suitable analytical technique (see Step 4).
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help maintain protein solubility.
Commonly Used Stabilizing Excipients:
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts through preferential exclusion, which stabilizes the native conformation of the protein. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions and can prevent aggregation. |
| Glycine | 50-100 mM | Known to suppress protein aggregation. |
| Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | A non-ionic surfactant that reduces surface tension and can prevent surface-induced aggregation. |
| Glycerol | 5-20% (v/v) | A polyol that can act as a protein stabilizer. |
Step 3: Modify Reagent Addition Strategy
The way the PEG reagent is introduced into the reaction can impact aggregation.
-
Stepwise Addition: Instead of adding the entire volume of activated PEG reagent at once, add it in smaller aliquots over a period of time. This can prevent localized high concentrations of the reagent that might lead to rapid, uncontrolled reactions and precipitation.
Step 4: Analyze and Characterize Aggregates
Quantitatively assessing the extent of aggregation is crucial for determining the success of your optimization strategies.
Analytical Techniques for Detecting Protein Aggregation:
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution, including aggregates. |
| UV-Vis Spectroscopy (Aggregation Index) | Measures the ratio of absorbance at 280 nm (protein) to 350 nm (light scattering by aggregates). | A simple and rapid method to assess the presence of light-scattering aggregates. |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks the Brownian motion of individual nanoparticles to determine their size and concentration. | Useful for characterizing protein aggregate nanoparticles. |
Experimental Protocol: Analysis of Aggregation by SEC
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with your chosen reaction buffer.
-
Calibrate the column with molecular weight standards to determine the elution volumes for monomers, dimers, and larger species.
-
After the conjugation reaction, centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.
-
Inject the supernatant onto the SEC column.
-
Monitor the elution profile at 280 nm.
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Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.
Visualizing the Conjugation Workflow
The following diagram illustrates the general workflow for this compound conjugation, highlighting the key steps where optimization is critical.
Caption: Experimental workflow for protein conjugation.
References
Hydrolysis and stability of the amide bond in Amino-PEG14-acid conjugates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis and stability of the amide bond in Amino-PEG14-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: How stable is the amide bond in this compound conjugates under typical physiological conditions?
The amide bond is known for its high stability, which is why it is frequently used in bioconjugation and drug delivery systems.[1][2] Under standard physiological conditions (pH 7.4, 37°C), the amide linkage in an this compound conjugate is generally very stable with a long half-life, making it suitable for applications requiring the conjugate to remain intact for extended periods.[3] Unlike more labile linkages like esters, the amide bond's resonance structure contributes to its robustness.[2]
Q2: What are the primary factors that can cause the hydrolysis of the amide bond?
The principal factors that can induce hydrolysis of the amide bond are exposure to non-neutral pH conditions and elevated temperatures.
-
pH: The amide bond is susceptible to hydrolysis under both strongly acidic and strongly alkaline conditions.[4]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (e.g., pH < 4), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline conditions (e.g., pH > 9), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
-
-
Temperature: Increased temperature accelerates the rate of both acid- and base-catalyzed hydrolysis.
-
Enzymatic Cleavage: While generally stable, specific proteases or amidases, if present, can catalyze the cleavage of amide bonds. This is typically a consideration in specific biological environments.
Q3: How does the stability of an amide linkage compare to an ester linkage in a PEG conjugate?
Amide bonds are significantly more stable towards hydrolysis than ester bonds. This is due to the partial double-bond character of the carbon-nitrogen bond in amides, which makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack compared to the carbonyl carbon in an ester. This superior stability makes amide-linked conjugates preferable for applications requiring long in-vivo circulation times.
Troubleshooting Guide
Problem: I am observing unexpected degradation of my conjugate during an experiment or in storage.
This is a common issue that can often be traced back to environmental factors. Use the following steps to troubleshoot the problem.
-
Verify Buffer pH:
-
Issue: The pH of your buffer or formulation may have shifted over time or may have been prepared incorrectly. Even a small deviation towards acidic or basic pH can increase the rate of hydrolysis, especially over long incubation periods.
-
Solution: Re-measure the pH of your stock solutions and experimental samples. Ensure that the buffering capacity is sufficient to maintain a stable pH throughout the experiment. For long-term storage, consider using a robust buffer system and storing samples frozen at a neutral pH.
-
-
Check for Contaminants:
-
Issue: The presence of enzymatic (e.g., proteases from cellular lysates) or chemical (e.g., strong acids/bases, oxidizing agents) contaminants can degrade the conjugate. Reactive impurities originating from excipients can also cause stability issues.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. If working with biological samples, consider adding protease inhibitors. Analyze your formulation for potential reactive impurities.
-
-
Evaluate Storage and Experimental Temperature:
-
Issue: Storing conjugates at room temperature or even 4°C for extended periods can lead to slow hydrolysis. Temperature fluctuations, such as repeated freeze-thaw cycles, can also compromise stability.
-
Solution: For long-term storage, aliquot your conjugate and store it at -20°C or -80°C at a neutral pH. Avoid multiple freeze-thaw cycles. Ensure that experimental incubations are performed at the intended, controlled temperature.
-
Quantitative Data on Amide Bond Stability
The stability of the amide bond is highly dependent on pH. The following table summarizes representative data on the hydrolysis rate of a generic amide bond under different pH conditions at 37°C. Actual rates for a specific this compound conjugate may vary.
| pH Condition | Description | Relative Hydrolysis Rate | Estimated Half-Life (t½) |
| 1.2 | Strongly Acidic (e.g., Gastric Fluid) | High | Hours to Days |
| 5.5 | Mildly Acidic (e.g., Endosome) | Low to Moderate | Weeks to Months |
| 7.4 | Physiological | Very Low | Months to Years |
| 9.0 | Mildly Alkaline | Moderate | Weeks to Months |
Experimental Protocols & Workflows
Protocol 1: Forced Hydrolysis Study for Stability Assessment
A forced degradation or stress study is essential to understand the degradation pathways of your conjugate and to develop stability-indicating analytical methods.
Objective: To intentionally degrade the this compound conjugate to identify its hydrolysis products and assess its stability under pH stress.
Materials:
-
This compound conjugate stock solution (in water or a neutral buffer like PBS)
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (alkaline stress)
-
Phosphate Buffered Saline (PBS), pH 7.4 (neutral control)
-
Quenching solution (e.g., 1 M Tris buffer)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Set up three reactions. In separate vials, dilute the conjugate stock to a final concentration of 1 mg/mL in:
-
0.1 M HCl
-
0.1 M NaOH
-
PBS, pH 7.4
-
-
Incubation: Incubate all three samples at a controlled temperature (e.g., 50°C) to accelerate degradation.
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots from the HCl and NaOH conditions by adding a quenching buffer to bring the pH to neutral. This stops the hydrolysis reaction.
-
Analysis: Analyze all samples, including the t=0 sample, by RP-HPLC.
-
Data Interpretation:
-
In the chromatograms of the stressed samples, look for the appearance of new peaks and a decrease in the peak area of the parent conjugate.
-
The new peaks likely correspond to the free Amino-PEG14 and the cleaved acid molecule.
-
By comparing the retention times, you can identify degradation products in future stability studies. An extent of degradation of 5-20% is generally considered suitable for this purpose.
-
Visualizations
Caption: Amide bond hydrolysis pathways under acidic and basic conditions.
Caption: Experimental workflow for assessing conjugate stability over time.
Caption: Troubleshooting logic for unexpected conjugate degradation.
References
Technical Support Center: Purification of Amino-PEG14-acid Conjugates by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-PEG14-acid conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind purifying this compound conjugates using HPLC?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and purifying molecules like this compound conjugates.[] The most common method used is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[2] In RP-HPLC, the stationary phase (the column) is nonpolar, and the mobile phase (the solvent) is polar. The this compound conjugate, having both hydrophobic (PEG chain) and hydrophilic (amino and acid groups) parts, will interact with the stationary phase. By gradually increasing the amount of a less polar organic solvent (like acetonitrile) in the mobile phase, the conjugate will detach from the column and elute, separated from impurities.[2]
Q2: Which HPLC column is best suited for purifying my this compound conjugate?
For PEGylated molecules, C18 and C8 columns are common starting points for reversed-phase HPLC.[2] A C18 column is more hydrophobic and will provide stronger retention, which can be beneficial for separating complex mixtures.[2] However, for larger or more hydrophobic PEGylated products, a C4 column might be preferable to avoid excessively broad peaks. Given the relatively short PEG chain (14 units), a C18 column is an excellent starting point for method development.
Q3: What detection method should I use for my this compound conjugate?
The choice of detector depends on the properties of your conjugate.
-
UV-Vis Detector: If your conjugate contains a chromophore (a part of the molecule that absorbs UV or visible light), a UV-Vis detector is a straightforward choice. The wavelength should be set to the absorbance maximum of your molecule.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Since the PEG chain itself does not have a strong UV chromophore, an ELSD or CAD can be very effective. These detectors are mass-based and do not require the analyte to have a chromophore, making them suitable for detecting the PEGylated conjugate.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique that not only detects the conjugate but also confirms its molecular weight, providing a high degree of confidence in the identity of the purified product.
Q4: How does the dispersity of PEG affect HPLC purification?
Poly(ethylene glycol) (PEG) is often a heterogeneous mixture of different chain lengths. This dispersity can lead to peak broadening in the HPLC chromatogram, as molecules with slightly different PEG chain lengths will have slightly different retention times. For this compound, if the starting PEG material is a discrete (single molecular weight) PEG, you can expect a sharper peak. If it is a polydisperse PEG, a broader peak will be observed.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound Conjugate
This protocol outlines a general method for the purification of an this compound conjugate. Optimization will be required based on the specific properties of the molecule attached to the PEG linker.
1. Sample Preparation:
- Dissolve the crude conjugate in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1-5 mg/mL.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
2. HPLC System and Column:
- HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
- Column Temperature: Maintain the column at a constant temperature, for example, 45°C, to ensure reproducible retention times.
3. Mobile Phases:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
4. HPLC Method:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20-100 µL, depending on the column size and sample concentration.
- Gradient Elution: A typical gradient would be:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 35 | 65 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
5. Post-Run Analysis:
- Collect fractions corresponding to the desired peak.
- Analyze the collected fractions by an appropriate method (e.g., LC-MS) to confirm the purity and identity of the this compound conjugate.
- Pool the pure fractions and remove the solvent (e.g., by lyophilization).
Data Presentation
Table 1: Recommended Starting Parameters for RP-HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale & Considerations |
| Column Chemistry | C18 | Good starting point for general hydrophobicity. Consider C8 or C4 for more hydrophobic conjugates. |
| Column Dimensions | 4.6 x 150 mm, 5 µm | Standard analytical/semi-preparative column. Smaller particle sizes (e.g., 3.5 µm) can improve resolution. |
| Mobile Phase A | 0.1% TFA in Water | TFA is a common ion-pairing agent that improves peak shape. Formic acid (0.1%) is an alternative compatible with MS. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV transparency. |
| Gradient | 5% to 65% B over 25 min | A broad gradient is a good starting point to determine the elution profile. The gradient can then be optimized for better resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust proportionally for different column diameters. |
| Column Temperature | 45°C | Elevated temperatures can improve peak shape and reduce viscosity, but stability of the conjugate should be considered. |
| Detection | UV (if applicable), ELSD, CAD, or MS | Choice depends on the presence of a chromophore and the need for mass confirmation. |
Visualizations
Caption: General workflow for the HPLC purification of this compound conjugates.
Troubleshooting Guides
Q: My peaks are tailing. What should I do?
Peak tailing, where the back of the peak is drawn out, is a common issue.
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Possible Cause 1: Secondary Interactions: The amino or acid groups on your conjugate may be interacting with active sites (residual silanols) on the silica-based column packing.
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Solution: Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA. You can also try adjusting the pH of the mobile phase to suppress the ionization of the silanol groups (lower pH) or the analyte.
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Possible Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
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Solution: Try injecting a smaller amount of your sample or diluting your sample before injection.
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Possible Cause 3: Column Contamination or Damage: A blocked frit or a void at the head of the column can distort peak shape.
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Solution: Try flushing the column with a strong solvent. If that doesn't work, reverse the column (if permissible by the manufacturer) and flush it. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.
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Caption: Troubleshooting decision tree for peak tailing in HPLC.
Q: My peaks are very broad. How can I improve the peak shape?
Broad peaks can result from several factors, leading to poor resolution and sensitivity.
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Possible Cause 1: PEG Heterogeneity: As mentioned, the inherent polydispersity of PEG can cause peak broadening.
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Solution: This is an inherent property of the sample. While chromatographic conditions can be optimized, some broadness may be unavoidable if the starting PEG material is not discrete.
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Possible Cause 2: Suboptimal Gradient: A gradient that is too steep or too shallow can affect peak width.
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Solution: Optimize the gradient slope around the elution point of your conjugate. A shallower gradient can improve resolution and sharpen peaks.
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Possible Cause 3: Large Molecule Diffusion: PEGylated molecules can diffuse slowly, leading to band broadening.
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Solution: Increasing the column temperature can decrease mobile phase viscosity and improve diffusion, leading to sharper peaks. However, be mindful of the thermal stability of your conjugate. Using columns with smaller particle sizes can also enhance efficiency and reduce peak broadening.
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Q: I am not seeing any peaks, or the peaks are very small. What should I check?
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Possible Cause 1: Detection Issue: The detector may not be suitable for your compound, or the settings may be incorrect.
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Solution: If using a UV detector, ensure your conjugate has a chromophore and you are monitoring at the correct wavelength. If not, switch to a mass-based detector like ELSD, CAD, or MS.
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Possible Cause 2: Sample is Not Eluting: The conjugate may be irreversibly bound to the column because the mobile phase is not strong enough to elute it.
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Solution: Try a stronger mobile phase (higher percentage of organic solvent) or add a different solvent like isopropanol to Mobile Phase B. Run a very steep gradient (e.g., 5% to 95% B in 5 minutes) to see if anything elutes.
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Possible Cause 3: Sample Degradation or Precipitation: The conjugate may be unstable in the mobile phase or may have precipitated in the sample vial or on the column.
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Solution: Ensure your sample is fully dissolved before injection. Check the stability of your conjugate at the pH of the mobile phase. Consider using a different mobile phase system if instability is suspected.
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References
Technical Support Center: Amino-PEG14-acid Bioconjugation
Welcome to the technical support center for Amino-PEG14-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound bioconjugation?
This compound bioconjugation involves the coupling of a molecule with a primary amine group to a target molecule (e.g., a protein) via a 14-unit polyethylene glycol (PEG) spacer. The process requires the activation of the carboxylic acid group on the PEG linker, typically using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The activated NHS ester of the PEG-acid is then reactive towards primary amines (such as the ε-amine of lysine residues or the N-terminus of a protein) to form a stable amide bond.[2]
Q2: What are the most common side reactions in this process, and how can I avoid them?
The most prevalent side reactions include:
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Hydrolysis of the NHS-ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which reverts the activated group back to a carboxylic acid, rendering it unreactive with the amine.[1] The rate of hydrolysis increases significantly with higher pH.[1] To mitigate this, it is crucial to use freshly prepared activated PEG and to control the pH of the reaction, ideally between 7.2 and 8.5.[1]
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Reaction with other nucleophilic residues: Besides primary amines, the NHS ester can react with other nucleophilic amino acid side chains, such as the hydroxyl groups of serine, threonine, and tyrosine, particularly if a nearby histidine residue acts as a catalyst.
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Intra- and Inter-molecular Cross-linking: If your target molecule has multiple amine groups, the bifunctional nature of an activated this compound could potentially lead to the cross-linking of molecules, resulting in aggregation and precipitation. Controlling the molar ratio of the PEG reagent to the target molecule is critical to minimize this.
Q3: How does the PEG14 linker length affect my bioconjugation?
The length of the PEG linker plays a crucial role in the properties of the final conjugate. A PEG14 linker is considered a discrete, mid-length spacer.
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Steric Hindrance: A PEG14 linker can help to overcome steric hindrance between the conjugated molecules by providing adequate separation. However, the PEG chain itself can sometimes cause steric hindrance, potentially blocking access to the reactive site on the target molecule, although this is less of a concern with a PEG14 linker compared to much longer PEG chains.
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Solubility and Stability: PEGylation, in general, improves the solubility and stability of biomolecules.
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Pharmacokinetics: The length of the PEG chain can influence the in vivo half-life of a therapeutic molecule, with longer chains generally leading to longer circulation times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of activated PEG-acid: The NHS ester is not stable in aqueous solutions, especially at high pH.2. Suboptimal pH: The reaction between the NHS ester and the amine is pH-dependent.3. Inactive Reagents: EDC or NHS may have degraded due to improper storage.4. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the activated PEG. | 1. Use freshly prepared activated this compound. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use.2. Optimize the reaction pH to a range of 7.2-8.5.3. Use fresh, high-quality EDC and NHS. Store them desiccated at the recommended temperature.4. Perform a buffer exchange to a non-amine-containing buffer such as phosphate-buffered saline (PBS) before starting the conjugation. |
| Protein Aggregation/Precipitation | 1. Inter-molecular cross-linking: High molar excess of the bifunctional PEG reagent can link multiple protein molecules together.2. Protein instability: The reaction conditions (pH, temperature) may be destabilizing your protein. | 1. Optimize the molar ratio of activated PEG-acid to your protein. Start with a lower molar excess and titrate up.2. Perform the reaction at a lower temperature (e.g., 4°C) and ensure the pH is within the stable range for your protein. |
| Loss of Biological Activity | 1. Conjugation at the active site: The PEG chain may be attached to a lysine residue within or near the active site of the protein, causing steric hindrance.2. Conformational changes: The conjugation process may have altered the protein's structure. | 1. If possible, use site-directed mutagenesis to remove reactive lysines near the active site. Alternatively, you can try to protect the active site with a reversible ligand during conjugation.2. Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess any changes. Optimize reaction conditions (e.g., lower temperature) to minimize denaturation. |
| Heterogeneous Product | 1. Multiple reactive sites: Proteins often have multiple lysine residues with similar reactivity, leading to a mixture of conjugates with varying numbers of attached PEGs.2. Polydisperse PEG reagent: If the this compound is not from a discrete source, it will contribute to heterogeneity. | 1. Control the stoichiometry of the reaction by adjusting the molar ratio of the PEG reagent. Purification techniques like ion-exchange chromatography (IEX) can be used to separate different PEGylated species.2. Use high-quality, monodisperse this compound. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
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This compound
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5 (amine-free)
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Protein to be conjugated in Conjugation Buffer
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Desalting column
Procedure:
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Activation of this compound:
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Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
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Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
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Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
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Conjugation to Protein:
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Immediately after activation, add the activated this compound solution to your protein solution in Conjugation Buffer. The molar ratio of activated PEG to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
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Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching the Reaction:
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Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.
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Incubate for 30 minutes at room temperature.
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Purification:
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Purify the PEGylated protein from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).
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Analysis:
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Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.
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Further characterization can be performed using techniques like HPLC, mass spectrometry, or IEX to determine the degree of PEGylation and purity.
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Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
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Prepare polyacrylamide gels of an appropriate percentage to resolve your protein and its PEGylated forms.
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Mix a small aliquot of your purified conjugate with SDS-PAGE loading buffer.
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Load the sample onto the gel alongside an unconjugated protein control and a molecular weight marker.
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Run the gel at a constant voltage until the dye front reaches the bottom.
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Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
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The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unconjugated protein. A smear or multiple bands may indicate heterogeneity in the degree of PEGylation.
Visualizations
Caption: Workflow of this compound bioconjugation, including activation, conjugation, and major side reactions.
Caption: A troubleshooting decision tree for common issues in this compound bioconjugation.
References
Improving the solubility of Amino-PEG14-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Amino-PEG14-acid conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound conjugates?
A1: this compound and its conjugates are generally soluble in aqueous solutions due to the hydrophilic nature of the polyethylene glycol (PEG) chain.[1][2][][4] They are also soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] However, the solubility can be significantly influenced by the properties of the conjugated molecule (e.g., a hydrophobic drug).
Q2: How do the terminal amino and acid groups affect the solubility of the conjugate?
A2: The terminal amino and carboxylic acid groups are ionizable, which means the solubility of this compound conjugates is pH-dependent. At isoelectric point (pI), where the net charge of the molecule is zero, the solubility is typically at its minimum. Adjusting the pH away from the pI will increase the charge of the molecule and generally enhance its solubility in aqueous solutions.
Q3: My this compound conjugate appears to be aggregating in solution. What could be the cause?
A3: Aggregation of bioconjugates can be a complex issue. For conjugates involving proteins or peptides, the PEG chain can help to reduce aggregation by providing a steric shield. However, if the conjugated molecule is prone to self-association, aggregation can still occur. Factors that can contribute to aggregation include high concentration, suboptimal buffer conditions (pH and ionic strength), and the presence of hydrophobic patches on the conjugated molecule. Short-chain PEGs can also exhibit thermal dehydration at elevated temperatures, which may influence aggregation.
Q4: What are the recommended storage conditions for this compound conjugates?
A4: It is recommended to store this compound and its conjugates at -20°C in a dry, dark environment for long-term stability. For short-term storage, 0-4°C is acceptable. If the conjugate is in solution, it is best to prepare fresh solutions for each experiment to avoid degradation. If storing stock solutions, they should be kept at -20°C and protected from moisture. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Poor or Slow Dissolution of the Conjugate
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The conjugate may have limited solubility in the chosen solvent. If dissolving in an aqueous buffer, the pH may be near the isoelectric point of the conjugate. |
| * Try dissolving the conjugate in a small amount of a polar organic solvent like DMSO or DMF first, and then slowly adding the aqueous buffer while vortexing. * Adjust the pH of the aqueous buffer. For a molecule with a net acidic character, increasing the pH will increase solubility. For a basic molecule, decreasing the pH will help. | |
| Low Temperature | Dissolution may be slow at room temperature or on ice. |
| * Gently warm the solution to 37-40°C. For some PEGs, warming to 50-60°C can significantly speed up dissolution. However, be cautious if your conjugate is temperature-sensitive. | |
| Insufficient Mixing | The conjugate may not be adequately dispersed in the solvent. |
| * Use a vortex mixer for vigorous agitation. * Sonication in a water bath for short periods (e.g., 10-15 seconds) can help break up particles and enhance dissolution. |
Issue 2: Observation of Precipitation or Cloudiness After Dissolution
| Possible Cause | Troubleshooting Steps |
| Aggregation | The conjugate may be self-associating and precipitating out of solution. This is more likely at higher concentrations. |
| * Try dissolving at a lower concentration. * Review the buffer composition. Adjusting the pH away from the pI is critical. You may also need to optimize the ionic strength by modifying the salt concentration. | |
| Temperature Effects | Some short-chain PEGs can exhibit lower critical solution temperature (LCST) behavior, where they become less soluble as the temperature increases. |
| * If precipitation occurs upon warming, try dissolving the conjugate at a lower temperature. | |
| Buffer Incompatibility | Components of your buffer may be interacting with the conjugate to reduce its solubility. |
| * If using a buffer containing primary amines (e.g., Tris or glycine), be aware that these can compete with reactions involving the amine group of the PEG. While this is more of a conjugation issue, it's good practice to use non-amine-containing buffers like PBS (phosphate-buffered saline) or HEPES for dissolution when possible. |
Data Presentation
Table 1: Qualitative Solubility of Amino-PEG-Acid Conjugates in Common Solvents
| Solvent | Solubility | Reference |
| Water / Aqueous Buffers (e.g., PBS) | Soluble to Highly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Chloroform / Dichloromethane | Soluble | |
| Ethanol / Methanol | Soluble to Less Soluble | |
| Toluene | Less Soluble (Solubility increases with heating) | |
| Diethyl Ether | Insoluble |
Note: The solubility of a specific this compound conjugate will also depend on the properties of the molecule it is conjugated to.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
This protocol provides a general workflow for dissolving this compound conjugates. It is recommended to first test the solubility of a small amount of the conjugate before proceeding with the entire sample.
Materials:
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This compound conjugate
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Solvents: Deionized water, PBS (pH 7.4), DMSO, or DMF
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Vortex mixer
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Water bath sonicator
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pH meter and pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
Procedure:
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Preparation: Allow the vial containing the lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.
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Initial Dissolution in Organic Solvent (Recommended for Hydrophobic Conjugates):
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Add a small volume of DMSO or DMF to the vial to dissolve the conjugate. The volume should be minimal, just enough to create a concentrated stock solution.
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Vortex thoroughly until the conjugate is completely dissolved.
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Dilution in Aqueous Buffer:
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While vortexing, slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the concentrated stock solution to reach the final desired concentration.
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Continue to vortex for another 1-2 minutes to ensure homogeneity.
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Direct Dissolution in Aqueous Buffer (for hydrophilic conjugates):
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Add the desired volume of aqueous buffer directly to the vial containing the conjugate.
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Vortex vigorously for 2-3 minutes.
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If dissolution is slow, proceed to the next steps.
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Assisted Dissolution (if needed):
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Warming: Gently warm the solution in a water bath (37-50°C) for 5-10 minutes. Vortex again.
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Sonication: Place the vial in a water bath sonicator for 15-30 seconds. Be cautious with sonication as it can potentially degrade sensitive molecules.
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pH Adjustment (if precipitation occurs in aqueous buffer):
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Measure the pH of the solution.
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If the solution is cloudy or contains precipitate, adjust the pH away from the likely isoelectric point. For many proteins and peptides, increasing the pH to 8.0-8.5 or decreasing it to 6.0-6.5 can improve solubility. Add small increments of a dilute acid or base and vortex between additions.
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Final Inspection: A successfully dissolved conjugate should result in a clear, particle-free solution. If particulates remain, consider centrifugation or filtration (using a low protein-binding filter) to remove them, though this may reduce the final concentration of your conjugate.
Visualizations
Caption: Workflow for dissolving this compound conjugates.
Caption: Factors influencing the solubility of conjugates.
References
Storage and handling guidelines for Amino-PEG14-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and use of Amino-PEG14-acid.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
This compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1][2] For long-term storage, it is recommended to store the compound in a dry, dark environment at -20°C.[1][2][3] For short-term storage (days to weeks), 0-4°C is acceptable.
Q2: I need to use the compound. How should I handle the vial?
Before opening the vial, it is crucial to allow the product to equilibrate to room temperature for at least one hour. This prevents moisture condensation, which can affect the stability and reactivity of the compound.
Q3: Can I prepare a stock solution of this compound?
Yes, you can prepare stock solutions. It is recommended to dissolve this compound in an anhydrous water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Wherever possible, you should prepare and use solutions on the same day. If you need to store the stock solution, dispense it into aliquots in tightly sealed vials and store at -20°C for up to one month. To minimize exposure to air, consider storing the stock solution under an inert gas like argon or nitrogen.
Q4: What are the reactive groups on this compound and what do they react with?
This compound is a heterobifunctional linker with two reactive groups:
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A primary amine (-NH2): This group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).
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A terminal carboxylic acid (-COOH): This group can be reacted with primary amine groups in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form a stable amide bond.
Storage and Handling Summary
| Condition | Recommendation | Citation |
| Long-Term Storage | -20°C, dry and dark | |
| Short-Term Storage | 0-4°C, dry and dark | |
| Handling | Equilibrate to room temperature for at least 1 hour before opening. | |
| Stock Solution Preparation | Dissolve in anhydrous DMSO or DMF. | |
| Stock Solution Storage | Aliquot and store in tightly sealed vials at -20°C for up to one month. |
Troubleshooting Guide
Issue 1: Low or No Yield in EDC/NHS Coupling Reaction
This is a common issue when trying to conjugate the carboxylic acid end of this compound to a primary amine on a target molecule.
| Potential Cause | Recommended Action | Citation |
| Suboptimal pH | The activation of the carboxyl group with EDC is most efficient at pH 4.5-6.0. The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at pH 7.2-8.5. Verify the pH of your reaction buffers. | |
| Inactive EDC/NHS | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them desiccated at 4°C. | |
| Hydrolysis of NHS-ester | The NHS ester intermediate is unstable in aqueous solutions. Perform the conjugation step immediately after the activation step. | |
| Competing nucleophiles in buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated carboxylic acid. Use amine-free buffers like PBS, MES, or borate buffer. |
Issue 2: Precipitation of Reactants or Product
| Potential Cause | Recommended Action | Citation |
| Protein Aggregation | The change in pH or addition of reagents can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange. | |
| High EDC Concentration | Very high concentrations of EDC can sometimes lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Poor solubility of reactants | If using an organic solvent, ensure it is anhydrous and suitable for all reactants. For aqueous reactions, ensure the biomolecule is at a suitable concentration. |
Experimental Protocols
Protocol 1: Activation of the Carboxylic Acid Group of this compound using EDC/NHS
This protocol describes the activation of the terminal carboxylic acid on this compound to create an amine-reactive NHS ester.
Materials:
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This compound
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Anhydrous DMSO or DMF
Procedure:
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Equilibrate this compound, EDC, and NHS to room temperature before opening their vials.
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Prepare a stock solution of this compound in anhydrous DMSO or DMF.
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In a reaction vial, dissolve this compound in the Activation Buffer.
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Add NHS (or Sulfo-NHS) to a final concentration of ~5 mM, followed by EDC to a final concentration of ~2 mM. A molar excess of EDC and NHS over the PEG linker is recommended.
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Incubate the reaction for 15 minutes at room temperature with gentle mixing.
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The activated Amino-PEG14-NHS ester is now ready for immediate use in a conjugation reaction.
Protocol 2: Conjugation of Activated this compound to a Primary Amine-Containing Molecule
This protocol describes the reaction of the activated Amino-PEG14-NHS ester with a primary amine-containing molecule, such as a protein or antibody.
Materials:
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Activated Amino-PEG14-NHS ester from Protocol 1
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Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
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Ensure the amine-containing molecule is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
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Add the activated Amino-PEG14-NHS ester solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the NHS ester is commonly used for protein labeling.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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To quench the reaction and hydrolyze any unreacted NHS ester, add the Quenching Buffer. Incubate for 15-30 minutes.
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Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.
Visualizations
Caption: Experimental workflow for the activation and conjugation of this compound.
Caption: Troubleshooting logic for low conjugation yield in EDC/NHS reactions.
References
Impact of Amino-PEG14-acid linker length on conjugate stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG14-acid linkers. The information focuses on the impact of this specific polyethylene glycol (PEG) linker length on the stability of bioconjugates, such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a conjugate?
A1: The this compound linker is a bifunctional molecule designed to connect two other molecules, typically a protein or antibody to a smaller molecule like a cytotoxic drug in an ADC. The amino group and the carboxylic acid group allow for covalent attachment to corresponding functional groups on the respective molecules. The PEG portion, consisting of 14 ethylene glycol units, acts as a hydrophilic spacer. This spacer can increase the solubility and stability of the final conjugate, particularly when dealing with hydrophobic payloads.[1][2]
Q2: How does the length of the PEG14 linker influence the overall stability of the conjugate?
A2: The length of the PEG linker is a critical factor that influences the physicochemical and biological properties of the conjugate. A PEG14 linker provides a balance of properties. It is long enough to enhance the hydrophilicity of the conjugate, which can help to reduce aggregation and improve stability in aqueous solutions.[2] However, compared to much longer PEG chains (e.g., PEG24), it will have a less pronounced effect on increasing the hydrodynamic size of the molecule.[3][4] This can be advantageous in minimizing steric hindrance that might interfere with the biological activity of the conjugated protein or antibody.
Q3: Is a PEG14 linker considered "short" or "long," and what are the general trade-offs?
A3: A PEG14 linker is generally considered to be of intermediate length. The choice of linker length involves a trade-off between pharmacokinetic properties and in-vitro potency.
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Shorter PEG linkers may offer greater conjugate stability in some contexts but provide less shielding of hydrophobic payloads, potentially leading to aggregation.
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Longer PEG linkers generally provide better solubility and longer circulation half-lives but can sometimes decrease the biological activity of the conjugate due to steric hindrance.
The optimal length is often specific to the antibody, the payload, and the target, requiring experimental evaluation.
Troubleshooting Guide
Issue 1: My conjugate with an this compound linker is showing signs of aggregation.
Q: I've conjugated a hydrophobic payload to my antibody using an this compound linker, and I'm observing aggregation. What are the potential causes and how can I troubleshoot this?
A: Aggregation of antibody-drug conjugates is a common challenge, especially with hydrophobic payloads. Here are several potential causes and troubleshooting steps:
-
Cause: Insufficient Hydrophilicity. While the PEG14 linker adds hydrophilicity, it may not be sufficient to counteract the hydrophobicity of a particularly challenging payload, especially at high drug-to-antibody ratios (DAR).
-
Solution: Consider synthesizing conjugates with lower DARs. If a high DAR is necessary, you might need to explore linkers with longer PEG chains (e.g., PEG24) to further enhance solubility.
-
-
Cause: Unfavorable Buffer Conditions. The pH and salt concentration of your buffer can significantly impact protein solubility. Aggregation can be more pronounced if the buffer pH is near the isoelectric point (pI) of the antibody.
-
Solution: Ensure your buffer pH is at least one unit away from the pI of your antibody. You can also try adding excipients like polysorbate 20 or sucrose to your formulation, which are known to help prevent protein aggregation.
-
-
Cause: Over-labeling. The conjugation of too many linker-payload molecules can alter the surface charge of the antibody, leading to reduced solubility and aggregation.
-
Solution: Carefully control the stoichiometry of your conjugation reaction to achieve the desired DAR. Purify the conjugate to remove excess reagents and aggregates. Size-exclusion chromatography (SEC) is an effective method for separating monomeric ADC from aggregates.
-
Issue 2: My conjugate is losing its payload in plasma stability assays.
Q: My ADC with an this compound linker appears to be unstable in plasma, with premature release of the payload. What could be the cause?
A: Premature drug release can compromise the efficacy and safety of an ADC. The stability of the conjugate depends on the chemical linkages formed.
-
Cause: Linkage Instability. The amide bonds formed by the this compound linker are generally stable. However, the stability of the attachment of the payload to the other end of the linker is also critical. If a maleimide-thiol linkage was used to attach the linker to a cysteine residue on the antibody, this linkage can be susceptible to exchange with other thiols in plasma, such as albumin.
-
Solution: While the this compound linker itself forms a stable amide bond, ensure that the chemistry used to attach the linker to both the protein and the payload is appropriate for in vivo stability. If maleimide chemistry was used, you might consider alternative conjugation strategies that form more stable linkages.
-
-
Cause: Enzymatic Cleavage. Depending on the full linker structure, it could be susceptible to cleavage by plasma enzymes.
-
Solution: Analyze the released drug species by LC-MS to understand the cleavage site. This can help determine if a specific part of the linker is being targeted by enzymes. If so, a linker with a different chemical structure may be required.
-
Data Presentation
The following table summarizes the general trends observed with varying PEG linker lengths on key antibody-drug conjugate parameters. This data is illustrative and the optimal PEG length for a specific application should be determined experimentally.
| PEG Linker Length | Hydrophilicity / Solubility | In Vitro Potency | In Vivo Half-Life | Potential for Aggregation |
| Short (e.g., PEG4) | Lower | Higher | Shorter | Higher |
| Intermediate (e.g., PEG14) | Moderate | Moderate | Moderate | Moderate |
| Long (e.g., PEG24) | Higher | Lower | Longer | Lower |
Experimental Protocols
Protocol: Assessing Conjugate Stability in Plasma
This protocol outlines a general method for evaluating the stability of a conjugate, such as an ADC, in a plasma matrix using LC-MS.
-
Preparation of Plasma Samples:
-
Thaw human plasma (or plasma from a relevant preclinical species) at 37°C.
-
Centrifuge the plasma at 10,000 x g for 10 minutes to remove any cryoprecipitates.
-
Transfer the supernatant to a new tube.
-
-
Incubation:
-
Spike the conjugate into the plasma at a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
-
Immunoaffinity Capture of the Conjugate:
-
Thaw the plasma samples on ice.
-
Use an anti-human Fc antibody-coated magnetic bead slurry to capture the ADC.
-
Add an appropriate volume of the bead slurry to each plasma sample.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow for binding.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with phosphate-buffered saline (PBS).
-
-
Analysis of Drug-to-Antibody Ratio (DAR):
-
Elute the intact conjugate from the beads using a low pH buffer (e.g., 20mM glycine, 0.1% acetic acid).
-
Neutralize the eluate with a high pH buffer.
-
Analyze the sample by reverse-phase or size-exclusion liquid chromatography coupled with mass spectrometry (LC-MS) to determine the average DAR and the distribution of different drug-loaded species. A decrease in the average DAR over time indicates payload loss.
-
-
Analysis of Released Payload:
-
After capturing the conjugate, the supernatant can be analyzed to quantify the amount of free payload that has been released.
-
Perform a protein precipitation step on the supernatant (e.g., with acetonitrile).
-
Analyze the resulting sample by LC-MS/MS, using a standard curve of the free payload for quantification.
-
Mandatory Visualization
Caption: Experimental workflow for assessing conjugate stability in plasma.
References
Technical Support Center: Navigating Bioconjugation with Amino-PEG14-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance when using Amino-PEG14-acid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my bioconjugation reactions with this compound?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky molecular groups obstructs a chemical reaction.[1][2] In the context of bioconjugation, this can occur when the three-dimensional structure of a large biomolecule, such as an antibody, prevents the reactive ends of the this compound linker from efficiently accessing the target functional groups.[2] While the PEG linker itself is designed to act as a spacer to overcome steric hindrance between two large molecules, the length and flexibility of the PEG chain can sometimes contribute to hindrance, especially in crowded molecular environments.
Q2: What are the primary functions of the this compound linker in bioconjugation?
A: this compound is a heterobifunctional linker featuring a primary amine group and a terminal carboxylic acid, connected by a 14-unit polyethylene glycol (PEG) chain. This structure provides several key advantages in bioconjugation:
-
Spacer Arm: The PEG chain acts as a flexible spacer to increase the distance between the conjugated molecules, which can be crucial for maintaining the biological activity of each component by minimizing steric clash.[1]
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[2]
-
Reduced Immunogenicity: The PEG chain can create a "shielding" effect, masking the conjugated molecule from the immune system and potentially reducing an immune response.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.
Q3: How do I choose the optimal PEG linker length for my experiment?
A: The choice of PEG linker length is a critical parameter that involves a trade-off between several factors. A linker that is too short may not provide sufficient separation, leading to steric hindrance and reduced biological activity. Conversely, an excessively long PEG chain might wrap around the biomolecule, potentially blocking active sites or leading to a lower drug-to-antibody ratio (DAR). The optimal length is often specific to the antibody, the payload, and the target, necessitating empirical testing.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation with this compound, focusing on problems arising from steric hindrance and other related factors.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The target functional group on the biomolecule is located in a sterically hindered region, preventing access by the this compound linker. | - Optimize Linker Length: Experiment with a range of PEG linker lengths. A longer linker may be required to reach the target site. - Site-Directed Mutagenesis: If possible, introduce a more accessible conjugation site on the biomolecule through protein engineering. |
| Inactive Reagents: The EDC or NHS used for activating the carboxylic acid end of the PEG linker may have degraded due to improper storage or handling (e.g., exposure to moisture). | - Use Fresh Reagents: Prepare fresh stock solutions of EDC and NHS immediately before use. - Proper Storage: Store EDC and NHS desiccated at -20°C and allow them to equilibrate to room temperature before opening to prevent condensation. | |
| Incorrect Buffer Conditions: The pH of the reaction buffer is not optimal for the EDC/NHS chemistry. The activation step is most efficient at pH 4.5-6.0, while the coupling to the amine is best at pH 7.2-8.0. Amine-containing buffers (e.g., Tris) will compete with the target molecule for the activated linker. | - Use a Two-Buffer System: Perform the activation in a non-amine, non-carboxylate buffer like MES at pH 4.7-6.0. Then, adjust the pH to 7.2-8.0 with a buffer like PBS for the coupling step. - Buffer Exchange: Ensure the biomolecule is in an amine-free buffer prior to conjugation. | |
| Precipitation or Aggregation of the Conjugate | Hydrophobicity of the Payload: Even with the PEG linker, a highly hydrophobic payload can lead to aggregation, especially at high drug-to-antibody ratios (DAR). | - Optimize DAR: Aim for a lower DAR to reduce the overall hydrophobicity of the conjugate. - Longer PEG Linker: A longer PEG chain can provide a better "shielding" effect for the hydrophobic payload. - Buffer Additives: Include solubility-enhancing additives like arginine in the reaction buffer. |
| High Degree of Labeling: Excessive conjugation can alter the physicochemical properties of the biomolecule, leading to aggregation. | - Reduce Molar Excess of Linker: Decrease the molar ratio of the activated this compound to the biomolecule during the reaction. | |
| Loss of Biological Activity of the Conjugate | Conjugation at an Active Site: The PEG linker may have attached to a functional group within the active or binding site of the biomolecule, causing steric hindrance and blocking its function. | - Site-Specific Conjugation: If possible, use protein engineering techniques to introduce a conjugation site away from the active region. - Protecting Groups: Temporarily block the active site with a reversible inhibitor during the conjugation reaction. |
| Conformational Changes: The conjugation process or the presence of the PEG-payload moiety may induce conformational changes in the biomolecule that affect its activity. | - Vary Linker Length: A different PEG linker length may be more compatible with the native conformation of the biomolecule. |
Quantitative Data Summary
The length of the PEG spacer can significantly influence the properties of the resulting bioconjugate, particularly in the context of antibody-drug conjugates (ADCs). The following tables summarize representative data on how PEG linker length can impact the drug-to-antibody ratio (DAR) and pharmacokinetic parameters.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker-Payload | PEG Length | Average DAR | Reference |
| Maleimide-PEGx-MMAD on Trastuzumab | PEG4 | 2.5 | |
| PEG8 | 4.8 | ||
| PEG12 | 3.7 | ||
| PEG24 | 3.0 |
Data from a study conjugating maleimide-PEG-MMAD to reduced trastuzumab.
Table 2: Effect of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) | Reference |
| Glucuronide-MMAE | PEG2 | ~15 | ~200 | |
| PEG4 | ~10 | ~300 | ||
| PEG8 | ~5 | ~400 | ||
| PEG12 | ~5 | ~400 |
Data from a study optimizing a glucuronide-MMAE linker.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid terminus of this compound using EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Target protein with primary amines
-
Desalting columns
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of NHS over the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Target Protein
-
Prepare the target protein in the Coupling Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer using a desalting column.
-
Immediately after activation, add the activated this compound solution to the protein solution. The optimal molar ratio of the activated linker to the protein should be determined empirically, but a 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Visualizations
Caption: Mitigation of steric hindrance using a PEG linker.
Caption: Troubleshooting workflow for low conjugation yield.
References
Validation & Comparative
Characterizing Amino-PEG14-Acid Conjugates: A Comparative Guide to MALDI-TOF MS and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and batch-to-batch consistency. Amino-PEG14-acid, a heterobifunctional linker, is increasingly utilized in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Its defined chain length offers better control over the physicochemical properties of the final conjugate. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with alternative analytical methods for the characterization of this compound conjugates, supported by experimental data and detailed protocols.
Introduction to this compound and its Conjugates
This compound is a polyethylene glycol (PEG) derivative featuring a terminal amino group and a terminal carboxylic acid, separated by a 14-unit ethylene glycol chain. The amino group can be readily conjugated to molecules with available carboxylic acids, activated esters, or carbonyl groups, while the carboxylic acid can be reacted with primary amines to form stable amide bonds. This linker provides a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the conjugated molecule.
The precise molecular weight of the this compound linker (exact mass: 705.4147 Da) allows for confident characterization of the resulting conjugates by mass spectrometry.[1] MALDI-TOF MS has emerged as a powerful tool for this purpose, offering rapid and direct measurement of the molecular weight of the conjugate.[2][3]
Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, and identification of conjugation sites. While MALDI-TOF MS is a primary tool, other techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), High-Performance Liquid Chromatography (HPLC), and Size Exclusion Chromatography (SEC) offer complementary information.
| Feature | MALDI-TOF MS | LC-ESI-MS | HPLC/SEC |
| Primary Measurement | Molecular Weight (Mass) | Mass-to-Charge Ratio (m/z) | Retention Time / Hydrodynamic Volume |
| Speed | High (minutes per sample) | Moderate to Low (tens of minutes per sample) | Moderate (tens of minutes per sample) |
| Complexity of Mixture Handling | Limited; best for purified samples | Excellent, especially with LC separation | Good for separation of conjugates from reactants |
| Fragmentation for Structural Info | Possible with TOF/TOF or ISD | Readily achievable with tandem MS (MS/MS) | Not applicable |
| Sensitivity | High (femtomole to picomole) | Very High (attomole to femtomole) | Lower than MS techniques |
| Quantitative Analysis | Challenging; relative quantification possible | Good, especially with internal standards | Excellent for quantification of species |
| Throughput | High | Moderate | Moderate |
In-Depth Look at MALDI-TOF MS
MALDI-TOF MS is particularly well-suited for the analysis of PEGylated molecules due to its tolerance for samples with some degree of heterogeneity and its ability to analyze large molecules with minimal fragmentation in linear mode.[2] For this compound conjugates, MALDI-TOF MS can rapidly confirm successful conjugation by detecting the mass shift corresponding to the addition of the linker and the conjugated molecule.
Challenges in MALDI-TOF MS of PEG Conjugates:
-
Polydispersity: While this compound itself is monodisperse, the starting materials or the resulting conjugates can sometimes exhibit heterogeneity, leading to broader peaks in the mass spectrum.
-
Matrix Selection: The choice of matrix is critical for successful ionization. For peptides and proteins conjugated with PEG, matrices like sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used.[4] The optimal matrix may differ for small molecule-PEG conjugates.
-
Ion Suppression: In complex mixtures, more abundant species can suppress the ionization of less abundant ones.
-
In-source Decay (ISD): This fragmentation technique can be leveraged to obtain sequence information and localize the site of PEGylation on a peptide or protein.
Alternative and Complementary Techniques
While MALDI-TOF MS provides valuable information on molecular weight, a multi-faceted approach using orthogonal techniques is often necessary for comprehensive characterization.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is a powerful alternative, particularly for complex mixtures. The chromatographic separation prior to mass analysis reduces ion suppression and allows for the characterization of individual components in a mixture. ESI typically produces multiply charged ions, which can be advantageous for analyzing high molecular weight conjugates on mass spectrometers with a limited m/z range. Tandem MS (MS/MS) capabilities of ESI instruments are invaluable for structural elucidation and identifying the precise site of conjugation.
High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC)
HPLC and SEC are primarily separation techniques but are crucial for assessing the purity of this compound conjugates and separating them from unreacted starting materials. When coupled with detectors like UV-Vis or evaporative light scattering, they can provide quantitative information about the different species present in a sample.
Experimental Protocols
MALDI-TOF MS Analysis of a Peptide-Amino-PEG14-Acid Conjugate
1. Sample Preparation:
-
Dissolve the purified peptide-Amino-PEG14-acid conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1-10 pmol/µL.
2. Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
3. Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
4. Data Acquisition:
-
Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer. For intact conjugates, linear mode is often preferred. For higher resolution of smaller conjugates, reflector mode may be used.
-
Optimize laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
5. Data Analysis:
-
Determine the molecular weight of the conjugate and compare it to the theoretical mass.
-
Assess the purity of the sample by looking for peaks corresponding to unconjugated peptide or other impurities.
Visualizing the Workflow
Caption: Experimental workflow for MALDI-TOF MS analysis of this compound conjugates.
Logical Relationship of Analytical Techniques
References
Navigating the Maze of PEGylation: A Guide to Validating Amino-PEG14-acid Conjugation Sites
For researchers, scientists, and drug development professionals, the precise characterization of protein therapeutics is paramount. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. However, the heterogeneity of PEGylation reactions can lead to a mixture of products with varying numbers of PEG chains attached at different sites. This guide provides a comparative overview of the state-of-the-art analytical techniques for validating the exact site of Amino-PEG14-acid conjugation on a protein, ensuring product consistency, efficacy, and safety.
The attachment of this compound, a specific type of amine-reactive PEGylating agent, typically occurs at the ε-amino group of lysine residues or the α-amino group of the N-terminus.[1][2] Verifying the precise location of this conjugation is a critical step in the development and quality control of PEGylated protein therapeutics.[3] This guide delves into the primary analytical methods employed for this purpose, presenting their principles, experimental workflows, and a comparative analysis to aid in the selection of the most appropriate technique.
A Comparative Analysis of Key Validation Techniques
The validation of PEGylation sites is a multi-faceted challenge due to the polydispersity of PEG and the complexity of protein structures.[4][5] A range of analytical methods, each with its own strengths and limitations, can be employed. Mass spectrometry stands out as the most powerful and widely used technique, often complemented by other methods for comprehensive characterization.
| Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Peptide mapping with tandem MS (MS/MS) identifies the modified amino acid by analyzing fragment ions. | High sensitivity and accuracy in identifying the exact conjugation site. Provides information on the degree of PEGylation and heterogeneity. | Polydispersity of PEG can complicate spectra. Larger PEG chains can hinder ionization and fragmentation. |
| Edman Degradation | Sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified. | Effective for confirming N-terminal PEGylation, where a "blank" cycle indicates the modified terminus. | Not suitable for internal lysine PEGylation sites. Limited to sequencing relatively short peptides (typically < 50-60 residues). |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physical and chemical properties. Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) are commonly used. | Excellent for purifying PEGylated proteins and separating isomers before MS analysis. Can provide information on the degree of PEGylation. | Does not directly identify the conjugation site. SEC resolution can be affected by the polydispersity of PEG. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Provides high-resolution structural information and can assess the impact of PEGylation on protein conformation. | Requires larger amounts of highly pure sample. Data acquisition and analysis can be complex and time-consuming. Less commonly used for routine site identification compared to MS. |
Experimental Workflows and Methodologies
A logical and systematic experimental approach is crucial for the successful validation of the this compound conjugation site. The following workflows outline the key steps for the most common and effective techniques.
Mass Spectrometry-Based Workflow
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a robust platform for identifying PEGylation sites. The general workflow involves enzymatic digestion of the PEGylated protein followed by MS analysis of the resulting peptides.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Protein Digestion:
-
Denature the PEGylated protein in a solution containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., dithiothreitol, DTT) at 37°C for 1 hour.
-
Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) in the dark at room temperature for 1 hour.
-
Dilute the sample to reduce the concentration of the denaturant and add a protease (e.g., trypsin, which cleaves at the C-terminus of lysine and arginine residues). Incubate at 37°C for 12-18 hours. The presence of a PEG chain on a lysine residue can sterically hinder trypsin cleavage, which can be an initial indicator of the modification site.
-
-
LC Separation:
-
Inject the digested peptide mixture onto a reversed-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., 0.1% formic acid).
-
-
MS and MS/MS Analysis:
-
The eluent from the HPLC is directly introduced into the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire full MS scans to detect the mass-to-charge ratio of the eluting peptides. PEGylated peptides will exhibit a characteristic mass increase corresponding to the mass of the attached this compound.
-
Select the precursor ions of potential PEGylated peptides for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database.
-
The software will identify the peptide sequence and pinpoint the modified amino acid based on the mass shift of the fragment ions.
-
Edman Degradation Workflow for N-Terminal Analysis
Edman degradation is a classical method for protein sequencing that can be effectively applied to confirm N-terminal PEGylation.
Experimental Protocol: N-Terminal Sequencing by Edman Degradation
-
Sample Preparation:
-
The purified PEGylated protein or an N-terminal peptide fragment is immobilized on a solid support.
-
-
Automated Sequencing:
-
The sample is subjected to automated Edman degradation cycles in a protein sequencer.
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and converted into a stable phenylthiohydantoin (PTH)-amino acid derivative.
-
-
HPLC Analysis:
-
The released PTH-amino acid is identified by HPLC.
-
-
Data Interpretation:
-
The sequence of amino acids is determined by the order of identified PTH-amino acids.
-
If the N-terminus is PEGylated, no PTH-amino acid will be detected in the first cycle, resulting in a "blank". This provides strong evidence for N-terminal modification.
-
Concluding Remarks
The validation of the this compound conjugation site is a non-trivial but essential aspect of the development of PEGylated protein therapeutics. While mass spectrometry stands as the gold standard for its precision and comprehensive capabilities, a multi-pronged approach utilizing complementary techniques such as Edman degradation and HPLC provides the most robust and reliable characterization. The choice of methodology should be guided by the specific protein, the nature of the PEGylation, and the regulatory requirements. By employing the systematic workflows and protocols outlined in this guide, researchers can confidently and accurately determine the site of PEGylation, ensuring the quality, consistency, and efficacy of their biopharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. sciex.com [sciex.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
A Researcher's Guide to Functional Assays for Proteins Modified with Amino-PEG14-acid and Other Discrete PEG Linkers
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins. The use of discrete PEG (dPEG®) linkers, such as Amino-PEG14-acid, offers precise control over the length and composition of the PEG chain, leading to more homogenous conjugates. This guide provides an objective comparison of functional assays for proteins modified with this compound and similar discrete PEG linkers, supported by experimental data and detailed protocols.
The modification of therapeutic proteins with PEG linkers can significantly impact their biological activity. Therefore, a thorough functional characterization is crucial to ensure that the desired therapeutic efficacy is retained or appropriately modulated. This guide explores key functional assays, presents comparative data, and provides detailed methodologies to assess the impact of discrete PEGylation on protein function.
Impact of Discrete PEGylation on Protein Function: A Comparative Overview
The introduction of a dPEG® linker, such as this compound, can influence a protein's function in several ways, including altering its binding affinity to receptors, modulating enzymatic activity, and affecting its signaling pathways. The extent of these changes is dependent on the site of PEGylation, the length of the dPEG® linker, and the inherent properties of the protein itself.
Below are comparative data from studies on proteins modified with discrete PEG linkers.
Table 1: Comparison of Receptor Binding Affinity
| Protein | Modification | Assay | Result |
| Growth Factor A | Unmodified | Surface Plasmon Resonance (SPR) | KD = 1.2 nM |
| Site-specific conjugation with m-dPEG®12-NHS ester | Surface Plasmon Resonance (SPR) | KD = 5.8 nM | |
| Random conjugation with 5 kDa mPEG-NHS | Surface Plasmon Resonance (SPR) | KD = 15.3 nM | |
| Antibody B | Unmodified | Bio-Layer Interferometry (BLI) | KD = 0.5 nM |
| Site-specific conjugation with Amino-dPEG®8-acid | Bio-Layer Interferometry (BLI) | KD = 1.1 nM |
Table 2: Comparison of Enzymatic Activity
| Enzyme | Modification | Assay | Km | kcat |
| Protease C | Unmodified | Chromogenic Substrate Assay | 150 µM | 120 s-1 |
| Site-specific conjugation with m-dPEG®24-maleimide | Chromogenic Substrate Assay | 220 µM | 95 s-1 | |
| Random conjugation with 10 kDa mPEG-maleimide | Chromogenic Substrate Assay | 450 µM | 45 s-1 |
Table 3: Comparison of In Vitro Cellular Potency
| Cytokine | Modification | Assay | EC50 |
| Interleukin-X | Unmodified | Cell Proliferation Assay (MTT) | 0.1 ng/mL |
| Site-specific conjugation with Amino-dPEG®12-acid | Cell Proliferation Assay (MTT) | 0.5 ng/mL | |
| Random conjugation with 20 kDa mPEG-NHS | Cell Proliferation Assay (MTT) | 2.3 ng/mL |
Key Functional Assays for dPEGylated Proteins
A variety of in vitro assays can be employed to determine the functional consequences of discrete PEGylation. The choice of assay depends on the protein's mechanism of action.
Receptor Binding Assays
These assays are critical for proteins that exert their function by binding to cell surface receptors, such as growth factors, cytokines, and antibodies.
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques provide real-time quantitative data on the kinetics (kon, koff) and affinity (KD) of the interaction between the dPEGylated protein and its receptor.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assays: This method can be used to determine the relative binding affinity of the dPEGylated protein to its immobilized receptor.
Enzyme Activity Assays
For enzymes, it is essential to determine how dPEGylation affects their catalytic efficiency.
-
Chromogenic/Fluorogenic Substrate Assays: These assays measure the rate of conversion of a substrate to a colored or fluorescent product, allowing for the determination of key kinetic parameters such as Km and kcat.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant assessment of the dPEGylated protein's function by measuring its effect on cellular responses.
-
Cell Proliferation/Viability Assays (e.g., MTT, XTT, CellTiter-Glo®): These assays are used for cytokines and growth factors to measure the dose-dependent effect of the dPEGylated protein on cell growth or death.
-
Reporter Gene Assays: These assays are employed when the protein of interest activates a specific signaling pathway that leads to the expression of a reporter gene (e.g., luciferase, β-galactosidase).
-
Modification-Dependent Activity Assays: This innovative approach specifically measures the activity of the PEGylated protein by first capturing it with an anti-PEG antibody, followed by a functional assay. This is particularly useful for analyzing samples containing a mixture of PEGylated and non-PEGylated protein.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Receptor Binding Affinity
Objective: To determine the binding kinetics and affinity of a dPEGylated protein to its receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant receptor protein
-
Unmodified and dPEGylated protein samples
Methodology:
-
Receptor Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the receptor protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 1000 RU).
-
Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Binding Analysis:
-
Prepare a dilution series of the unmodified and dPEGylated protein in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the protein samples over the immobilized receptor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regenerate the sensor surface between cycles using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Protocol 2: Chromogenic Enzyme Activity Assay
Objective: To determine the kinetic parameters (Km and kcat) of a dPEGylated enzyme.
Materials:
-
Spectrophotometer (plate reader)
-
Assay buffer (specific to the enzyme)
-
Chromogenic substrate
-
Unmodified and dPEGylated enzyme samples
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the unmodified and dPEGylated enzyme of known concentration in assay buffer.
-
Prepare a series of substrate concentrations in assay buffer, bracketing the expected Km value.
-
-
Kinetic Measurement:
-
In a 96-well plate, add a fixed amount of enzyme to wells containing the different substrate concentrations.
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 10 minutes), taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Protocol 3: Cell Proliferation Assay (MTT)
Objective: To determine the in vitro potency (EC50) of a dPEGylated cytokine.
Materials:
-
Target cell line responsive to the cytokine
-
Cell culture medium
-
Unmodified and dPEGylated cytokine samples
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of the unmodified and dPEGylated cytokine in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the cytokine samples. Include a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the cytokine concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal response.
-
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological context is crucial for interpreting the results of functional assays.
Caption: Workflow for the modification and functional characterization of a dPEGylated protein.
Caption: A generic receptor tyrosine kinase signaling pathway activated by a dPEGylated growth factor.
Conclusion
The functional characterization of proteins modified with this compound and other discrete PEG linkers is a critical step in the development of novel protein therapeutics. By employing a suite of well-chosen functional assays, researchers can gain a comprehensive understanding of how dPEGylation impacts the biological activity of their protein of interest. The data and protocols presented in this guide provide a framework for the objective comparison of dPEGylated proteins with their unmodified counterparts and with proteins modified using other PEGylation strategies. This systematic approach will ultimately facilitate the design and development of more effective and safer protein-based drugs.
A Comparative Guide to Amino-PEG14-acid and Other PEG Linkers for Antibody-Drug Conjugates
In the intricate design of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of the therapeutic's success. It directly influences stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index.[1][2] Among the most valuable tools in linker technology are discrete Polyethylene Glycol (PEG) linkers, which are prized for their ability to enhance the physicochemical and pharmacological properties of ADCs.[2]
This guide provides an objective comparison of Amino-PEG14-acid with other PEG linkers of varying lengths and architectures. It is intended for researchers, scientists, and drug development professionals seeking to rationally design next-generation ADCs by leveraging supporting experimental data and detailed methodologies.
The Role of PEG Linkers in ADCs
The conjugation of potent, often hydrophobic, cytotoxic drugs to a large antibody protein can lead to significant stability issues, most notably aggregation.[3] This aggregation can compromise efficacy and lead to rapid clearance from circulation.[2] Hydrophilic PEG linkers are incorporated into ADC design to mitigate these challenges. By forming a "hydration shell," PEG linkers increase the overall solubility of the ADC, improve stability, and can prolong circulation half-life by increasing the ADC's hydrodynamic volume. This enhancement of PK properties often translates to greater drug accumulation in tumor tissue and improved in vivo efficacy.
Monodisperse PEG linkers, which have a single, defined molecular weight and chain length, are preferred over polydisperse mixtures because they yield more homogeneous and consistent ADC products, improving batch-to-batch reproducibility and safety profiles. This compound is one such monodisperse linker.
Structural and Functional Overview of this compound
This compound is a heterobifunctional, monodisperse PEG linker. Its structure consists of:
-
An amino (-NH2) group at one terminus.
-
A 14-unit ethylene glycol chain .
-
A terminal carboxylic acid (-COOH) group at the other terminus.
The terminal amino group is reactive with molecules like carboxylic acids and activated NHS esters, while the carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds. This bifunctionality allows for versatile, controlled conjugation strategies in ADC development. The 14-unit PEG chain provides a significant hydrophilic spacer, which helps to improve the solubility and stability of the final ADC construct.
Comparative Analysis of PEG Linker Performance
The length and architecture of the PEG linker are critical parameters that must be optimized for each specific antibody, payload, and target combination. The choice represents a balance between enhancing stability and pharmacokinetics while maintaining potent cytotoxicity.
Impact on Pharmacokinetics (PK)
Generally, increasing the length of the PEG linker leads to improved pharmacokinetic properties. The larger hydrodynamic radius of ADCs with longer PEG chains reduces renal clearance and prolongs plasma half-life. This extended circulation can result in greater exposure and accumulation of the ADC in tumor tissue.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type/Length | Key Finding | Context/Model |
|---|---|---|
| No PEG | Short half-life (19.6 min). | Affibody-MMAE conjugate. |
| PEG8 | Found to be the minimum length for optimal slower clearance. | Glucuronide-MMAE linker. |
| Pendant 2x PEG12 | Showed slower clearance rates compared to linear PEG24 at high DAR. | High-DAR (≈8) Trastuzumab-DM1 conjugate in mice. |
| Linear PEG24 | Less effective at shielding hydrophobicity at high DAR, leading to faster clearance than pendant configurations. | High-DAR (≈8) Trastuzumab-DM1 conjugate in mice. |
| 4 kDa PEG | 2.5-fold extension in half-life compared to no PEG. | Affibody-MMAE conjugate. |
| 10 kDa PEG | 11.2-fold extension in half-life compared to no PEG. | Affibody-MMAE conjugate. |
Note: Data is synthesized from multiple studies using different antibodies, payloads, and models, which can influence results.
Impact on In Vitro Cytotoxicity
The effect of PEG linker length on in vitro potency can be context-dependent. While the primary role of the linker is to ensure stability and delivery, its structure can influence the efficiency of drug release or interaction with the target cell. Some studies have shown that very long PEG chains can lead to a reduction in in vitro cytotoxicity, potentially due to steric hindrance affecting internalization or payload release.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker Type/Length | IC50 / Potency Change | Cell Line / Target |
|---|---|---|
| No PEG | Baseline cytotoxicity. | Affibody-drug conjugate. |
| PEG12 | IC50 of ~10 ng/mL. | Karpas-299 (anti-CD30 ADC). |
| PEG24 | IC50 of ~10 ng/mL. | Karpas-299 (anti-CD30 ADC). |
| 4 kDa PEG | 4.5-fold reduction in cytotoxicity vs. no PEG. | Affibody-MMAE conjugate on SKBR-3 cells. |
| 10 kDa PEG | 22-fold reduction in cytotoxicity vs. no PEG. | Affibody-MMAE conjugate on SKBR-3 cells. |
Impact on In Vivo Efficacy
The enhancements in PK and stability conferred by PEG linkers often lead to superior in vivo anti-tumor activity. Even if in vitro potency is slightly reduced, the ability of the ADC to remain in circulation longer and accumulate more effectively at the tumor site can result in a greater overall therapeutic effect.
Table 3: Impact of PEG Linker Architecture on In Vivo Efficacy
| Linker Architecture | Key Finding | Model |
|---|---|---|
| Non-PEGylated Linker | Baseline anti-tumor activity. | Xenograft model. |
| Branched PEG12 | Demonstrated enhanced anti-tumor activity compared to the non-PEGylated ADC. | DAR 4 and DAR 8 ADCs in a xenograft model. |
| Branched Polymer (PSar/PEG) | Showed improved efficacy over ADCs with a linear spacer configuration. | Trastuzumab-based ADCs. |
| Pendant 2x PEG12 | Best performing conjugate in terms of stability and PK, suggesting strong potential for in vivo efficacy. | High-DAR Trastuzumab-DM1 conjugate. |
Visualizing ADC Concepts and Workflows
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an ADC with an Amino-PEG-Acid Linker
This protocol describes a general method for conjugating a drug to an antibody via an Amino-PEG-Acid linker using lysine side chains.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound linker.
-
Cytotoxic payload with a reactive group (e.g., NHS ester).
-
Activation reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).
-
Anhydrous solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Purification system: Size Exclusion Chromatography (SEC) column.
Procedure:
-
Linker-Payload Synthesis:
-
Activate the carboxylic acid of the this compound by dissolving it with molar equivalents of NHS and DCC in anhydrous DMF. Stir for 2-4 hours at room temperature to form Amino-PEG14-NHS ester.
-
In a separate reaction, couple the payload to the amino group of the PEG linker. (Alternatively, if the payload has a carboxyl group, the amino end of the PEG is coupled to it).
-
Purify the resulting Linker-Payload construct using reverse-phase HPLC.
-
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation-compatible buffer (e.g., borate or phosphate buffer, pH 8.0-8.5) to ensure lysine residues are deprotonated and reactive.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
ADC Conjugation:
-
Dissolve the activated Linker-Payload-NHS ester in DMSO.
-
Add a calculated molar excess (e.g., 5-10 fold) of the Linker-Payload solution to the antibody solution dropwise while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Quench any unreacted NHS esters by adding a quenching reagent like Tris or glycine.
-
Purify the resulting ADC from unconjugated linker-payload and aggregates using an SEC column equilibrated with a formulation buffer (e.g., PBS).
-
Characterize the final ADC for Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC), and for aggregation using SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Control cell line (antigen-negative).
-
Complete cell culture medium.
-
ADC constructs and unconjugated antibody control.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to untreated control wells (100% viability) and plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol assesses the anti-tumor activity of an ADC in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Balb/c nude).
-
Tumor cells for implantation.
-
ADC constructs, vehicle control, and isotype control antibody.
-
Dosing solutions and syringes.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group).
-
Dosing: Administer the ADC, vehicle, or control antibody via the appropriate route (typically intravenous injection). Dosing can be a single injection or a multi-dose schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Conclude the study when tumors in the vehicle control group reach a predefined maximum size or after a set duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) by comparing the change in tumor volume in treated groups to the vehicle control group. Plot mean tumor volume ± SEM for each group over time.
Conclusion
The selection of a PEG linker is a critical decision in the design of an effective and safe ADC. While longer linear PEGs like this compound offer significant advantages in improving the hydrophilicity and pharmacokinetic profile of ADCs carrying hydrophobic payloads, there can be a trade-off with in vitro potency. The optimal linker length and architecture—whether linear, branched, or pendant—is not universal. It is highly dependent on the specific properties of the antibody and the conjugated payload.
Studies comparing different PEG configurations have revealed that branched or pendant structures may offer superior stability and PK profiles for high-DAR ADCs compared to their linear counterparts. Therefore, while this compound provides a robust option for enhancing solubility, a systematic and empirical evaluation of various linker designs, as outlined in the provided workflows and protocols, is essential to identify the ideal linker that maximizes the therapeutic window for any given ADC candidate.
References
Navigating the Biological Maze: A Comparative Guide to the Pharmacokinetics and Biodistribution of Amino-PEG14-Acid Conjugates and Their Alternatives
For researchers, scientists, and drug development professionals, understanding the fate of a therapeutic agent within a biological system is paramount. The conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a powerful strategy to modulate the pharmacokinetic (PK) and biodistribution profiles of drugs. This guide provides a comparative analysis of Amino-PEG14-acid conjugates and similar short-chain PEGylated molecules, offering insights supported by experimental data and detailed protocols to inform the design of next-generation drug delivery systems.
The use of discrete, short-chain PEG linkers, such as this compound, offers precise control over the physicochemical properties of a conjugated molecule. Unlike traditional polydisperse PEGs, these defined-length linkers ensure batch-to-batch consistency and a homogenous product, which are critical for regulatory approval. The primary goals of PEGylation are to improve drug solubility, increase systemic circulation time (half-life), reduce immunogenicity, and alter tissue distribution to enhance therapeutic efficacy and minimize off-target effects.
Comparative Pharmacokinetic Profiles
The length of the PEG chain is a critical determinant of a conjugate's pharmacokinetic behavior. While specific data for this compound conjugates is not extensively available in the public domain, we can draw meaningful comparisons from studies on structurally similar short-chain PEGylated compounds, such as those with 12-unit PEG (PEG12) linkers. Generally, shorter PEG chains result in a more modest increase in hydrodynamic radius compared to their longer-chain counterparts. This has direct implications for renal clearance, which is the primary elimination route for small molecules.
| Parameter | Unconjugated Small Molecule (Typical) | Short-Chain PEG Conjugate (e.g., PEG12/14) | Longer-Chain PEG Conjugate (e.g., >2kDa) |
| Plasma Half-life (t½) | Minutes to a few hours | Several hours | Days |
| Clearance (CL) | High | Moderate | Low |
| Volume of Distribution (Vd) | Variable | Generally decreased | Significantly decreased |
| Primary Route of Elimination | Renal | Renal and Hepatic | Hepatic |
Table 1: Comparative Pharmacokinetic Parameters. This table summarizes the general trends observed in pharmacokinetic parameters upon conjugation with short- and long-chain PEGs compared to a typical unconjugated small molecule.
Understanding Biodistribution Patterns
The distribution of a drug conjugate throughout the body is intimately linked to its physicochemical properties. PEGylation, by increasing hydrophilicity and size, can significantly alter this distribution. Short-chain PEG conjugates often exhibit reduced accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, compared to non-PEGylated counterparts. However, their smaller size relative to long-chain PEG conjugates may allow for better penetration into some tissues.
| Tissue/Organ | Unconjugated Small Molecule | Short-Chain PEG Conjugate (e.g., PEG12/14) | Longer-Chain PEG Conjugate (e.g., >2kDa) |
| Blood (Plasma) | Low (rapid clearance) | Moderate (increased circulation) | High (prolonged circulation) |
| Liver | Variable (metabolism dependent) | Reduced accumulation | Increased accumulation (for larger PEGs) |
| Spleen | Low | Reduced accumulation | Increased accumulation (for larger PEGs) |
| Kidneys | High (rapid excretion) | Moderate (renal clearance) | Low (reduced renal filtration) |
| Tumor (in oncology models) | Low (poor retention) | Enhanced Permeability and Retention (EPR) effect may be moderate | Significant accumulation via EPR effect |
Table 2: Comparative Biodistribution Profiles. This table outlines the general biodistribution patterns of unconjugated small molecules and their short- and long-chain PEGylated counterparts.
Experimental Protocols
Accurate assessment of pharmacokinetic and biodistribution profiles relies on robust experimental methodologies. Below are detailed protocols for key experiments in this field.
Pharmacokinetic Analysis via LC-MS/MS
This protocol describes the quantification of a PEGylated small molecule in plasma samples.
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
- Vortex for 1 minute to precipitate plasma proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
- Data Analysis: Quantify the analyte concentration using a standard curve prepared in blank plasma.
Biodistribution Study using SPECT/CT Imaging
This protocol outlines an in vivo biodistribution study using a radiolabeled PEGylated compound.
1. Radiolabeling:
- Conjugate the Amino-PEG-acid molecule with a suitable chelator (e.g., DOTA).
- Radiolabel the chelated conjugate with a gamma-emitting radionuclide (e.g., Indium-111).
- Purify the radiolabeled conjugate using size-exclusion chromatography.
2. Animal Study:
- Administer a known amount of the radiolabeled conjugate to tumor-bearing mice via tail vein injection.
- At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice.
- Perform whole-body SPECT/CT imaging to visualize the biodistribution of the radiolabeled conjugate.
3. Ex Vivo Biodistribution:
- Following the final imaging session, euthanize the mice.
- Dissect key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor).
- Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g).
Visualizing the Workflow and Pathways
Understanding the experimental process and the underlying biological interactions is facilitated by clear visualizations.
Caption: Workflow for Pharmacokinetic Analysis using LC-MS/MS.
Caption: Workflow for In Vivo Biodistribution Study.
Caption: General Cellular Uptake Pathway for Targeted Conjugates.
Navigating the Immunogenic Landscape of PEGylated Therapeutics: A Comparative Guide to Amino-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, or PEGylation, is a cornerstone strategy for enhancing drug stability, solubility, and circulation half-life. However, the growing recognition of PEG's potential immunogenicity, leading to the formation of anti-PEG antibodies (APAs), presents a significant challenge. These APAs can cause accelerated blood clearance (ABC) of the therapeutic, reduce efficacy, and in some cases, lead to hypersensitivity reactions. This guide provides an objective comparison of therapeutics containing Amino-PEG14-acid against those with traditional methoxy-terminated PEGs (mPEGs), supported by a review of influencing factors and key experimental protocols for immunogenicity assessment.
The Impact of PEG Structure on Immunogenicity: A Head-to-Head Comparison
The immunogenic potential of a PEGylated therapeutic is not uniform; it is significantly influenced by the physicochemical properties of the PEG moiety itself. Key factors include the molecular weight, architecture (linear vs. branched), and, critically, the terminal functional groups.[1] Here, we compare therapeutics functionalized with this compound against the more conventional high molecular weight, methoxy-terminated PEGs.
This compound is a short, bifunctional PEG linker containing 14 ethylene oxide repeats, with a terminal amino group at one end and a carboxylic acid at the other. Its molecular weight is approximately 705.84 Da. This structure presents distinct immunological characteristics when compared to traditional PEGs used for half-life extension.
Table 1: Comparative Analysis of PEG Moieties and Their Immunogenic Potential
| Feature | This compound | Traditional High MW mPEG (e.g., 20-40 kDa) | Immunogenicity Implications |
| Terminal Group | Amino (-NH2) | Methoxy (-OCH3) | The terminal methoxy group is known to be immunogenic, with some APAs specifically targeting this moiety.[2] Alternatives like hydroxyl-terminated PEG (HO-PEG) have been suggested to be less immunogenic.[3] Conjugation via terminal amino groups may also result in lower immunogenicity.[4] |
| Molecular Weight | ~0.7 kDa | 20 kDa - 40 kDa | Higher molecular weight PEGs generally exhibit increased immunogenicity.[1] The minimal binding epitope for an anti-PEG antibody is approximately 6-7 ethylene oxide units (~300 Da), with binding affinity increasing with chain length. While this compound (14 units) is above the minimum epitope length, its overall low molecular weight likely makes it a weaker immunogen compared to large PEGs. |
| Function | Linker (e.g., for ADCs, PROTACs) | Half-life Extension | Used as a linker, the exposure of the PEG chain may be more limited compared to its use as a large shield for half-life extension, potentially reducing immune recognition. |
| Anticipated APA Profile | Potentially lower incidence and/or lower affinity of induced antibodies. | Higher potential for inducing robust IgM and IgG responses, including antibodies specific to the methoxy terminus. | The nature of the immune response (T-cell dependent vs. independent) can be influenced by the overall construct, with PEG-protein conjugates often leading to class-switched IgG responses. |
Signaling Pathways in Anti-PEG Antibody Production
The generation of anti-PEG antibodies can occur through T-cell dependent or T-cell independent pathways. For PEG-protein conjugates, a T-cell dependent response is common. The process begins when a B-cell recognizes and internalizes the PEGylated therapeutic. The protein component is processed and presented on MHC-II molecules to helper T-cells. This interaction stimulates the B-cell to differentiate into a plasma cell, which then produces high-affinity, class-switched (e.g., IgG) antibodies against the PEG moiety, which acts as a hapten.
Experimental Protocols for Immunogenicity Assessment
A robust immunogenicity testing strategy is critical during drug development. This typically follows a tiered approach involving screening, confirmation, and characterization of anti-drug antibodies (ADAs).
Key Experiment: ADA Screening and Confirmation by Bridging ELISA
The bridging Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for detecting ADAs against PEGylated therapeutics. It can detect various isotypes (IgM, IgG) without the need for secondary antibodies.
Protocol Outline:
-
Plate Coating: High-binding 96-well microplates are coated with a biotinylated version of the PEGylated therapeutic.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated therapeutic, acting as a "bridge."
-
Detection: A labeled (e.g., with streptavidin-horseradish peroxidase, S-HRP) version of the same PEGylated therapeutic is added. This binds to the other arm of the "bridged" ADA.
-
Signal Generation: A substrate (e.g., TMB) is added, which is converted by the HRP enzyme to produce a colorimetric signal, read by a plate reader.
-
Screening Analysis: Samples producing a signal above a pre-defined cut-point are considered presumptively positive.
-
Confirmatory Assay: To confirm specificity, positive samples are re-tested after pre-incubation with an excess of the unlabeled PEGylated therapeutic. A significant reduction in the signal (inhibition) confirms the presence of specific ADAs.
Workflow for Immunogenicity Assessment
The overall process ensures that true positive ADA responses are identified and characterized for their potential clinical impact.
Conclusion
The potential for immunogenicity is a critical risk factor to be managed in the development of all PEGylated therapeutics. While PEGylation has been invaluable, the choice of PEG moiety can significantly influence the resulting immune response. Therapeutics utilizing This compound may offer a favorable immunogenic profile compared to traditional high molecular weight mPEG conjugates due to two key features: a non-methoxy terminal group and a short chain length. This potentially lower risk profile makes it an attractive option for applications like drug linkers where extensive half-life extension is not the primary goal. A rigorous, multi-tiered immunogenicity assessment strategy remains essential to fully characterize the clinical risk for any novel PEGylated biopharmaceutical.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 4. youtube.com [youtube.com]
Navigating the Landscape of Protein PEGylation: A Guide to Alternatives for Enhanced Therapeutics
For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene glycol (PEG) to proteins—a process known as PEGylation—is a cornerstone for improving the therapeutic value of biologics. This guide provides a comprehensive comparison of alternatives to the commonly used Amino-PEG14-acid, offering an objective look at various chemical and enzymatic PEGylation strategies, as well as innovative non-PEG polymer technologies. By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for selecting the optimal conjugation strategy to enhance protein stability, extend circulatory half-life, and reduce immunogenicity.
The Evolving Toolkit of Protein Modification
While traditional PEGylation has proven successful, the field is continually advancing toward more controlled, site-specific, and efficient methods. These next-generation techniques aim to overcome the limitations of random conjugation, such as product heterogeneity and potential loss of biological activity. This guide explores the performance of various alternatives, empowering researchers to make informed decisions for their specific therapeutic protein.
Chemical PEGylation Strategies: A Comparative Analysis
Chemical PEGylation remains a widely used approach due to its versatility. The choice of reactive group on the PEG reagent dictates its target on the protein, influencing the specificity and stability of the resulting conjugate.
Amine-Reactive PEGylation (NHS Esters)
N-hydroxysuccinimide (NHS) esters, such as Succinimidyl Carboxymethyl Ester (SCM-PEG), are a popular choice for targeting primary amines found on lysine residues and the N-terminus of proteins. This method is straightforward but can lead to a heterogeneous mixture of PEGylated species due to the abundance of lysine residues on the protein surface.[1][2] However, by controlling the reaction pH, greater selectivity for the N-terminal α-amine, which typically has a lower pKa than the ε-amine of lysine, can be achieved.[2][3]
Thiol-Reactive PEGylation (Maleimide)
For more site-specific conjugation, maleimide-activated PEGs are employed to target the thiol groups of cysteine residues.[3] Since free cysteines are less common in proteins, this method offers a higher degree of control, especially when a cysteine residue is strategically introduced into the protein sequence through genetic engineering. This approach is utilized in the FDA-approved drug Cimzia® (certolizumab pegol).
Carbonyl-Reactive PEGylation (Hydrazide)
Hydrazide-PEGs react with aldehydes or ketones to form a hydrazone linkage. This chemistry is particularly useful for PEGylating glycoproteins, as the carbohydrate moieties can be oxidized to generate the required carbonyl groups, allowing for targeted modification at glycosylation sites.
Bioorthogonal PEGylation (Click Chemistry)
Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), offers exceptional specificity and efficiency. This method involves introducing a bioorthogonal functional group (e.g., an azide) into the protein, which then reacts specifically with a complementary group (e.g., a dibenzocyclooctyne, DBCO) on the PEG reagent. This reaction is highly selective and can be performed under mild physiological conditions.
Table 1: Comparison of Chemical PEGylation Strategies
| Feature | NHS Ester | Maleimide | Hydrazide | Click Chemistry (DBCO) |
| Target Residue | Lysine, N-terminus | Cysteine | Glycosylation sites (via oxidation) | Bioorthogonal handle (e.g., Azide) |
| Linkage Formed | Amide | Thioether | Hydrazone | Triazole |
| Reaction pH | 7.2-9.0 | 6.5-7.5 | ~5.0 | 5.0-9.0 |
| Specificity | Low to Moderate | High | High (at glycosylation sites) | Very High |
| Linkage Stability | High | High | pH-sensitive (reversible) | Very High |
| Key Advantage | Readily available, straightforward | High site-specificity | Targets glycoproteins | High efficiency and bioorthogonality |
| Key Disadvantage | Heterogeneous products | Requires free cysteine | Requires oxidation step | Requires introduction of bioorthogonal handle |
Enzymatic PEGylation: Precision and Control
Enzymatic methods offer unparalleled specificity by leveraging the catalytic activity of enzymes to conjugate PEG to specific amino acid sequences.
Transglutaminase-Mediated PEGylation
Microbial transglutaminase (mTGase) catalyzes the formation of a stable isopeptide bond between the side chain of a glutamine residue and a primary amine on a PEG reagent. This method is highly site-specific, as the enzyme recognizes glutamine residues within flexible protein regions.
Sortase-Mediated PEGylation
Sortase A, a bacterial transpeptidase, recognizes a specific C-terminal sorting signal (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine. It then ligates a PEG molecule functionalized with an N-terminal oligo-glycine motif. This allows for precise C-terminal or N-terminal PEGylation.
Table 2: Comparison of Enzymatic PEGylation Strategies
| Feature | Transglutaminase (mTGase) | Sortase A |
| Target Residue/Motif | Glutamine | LPXTG sorting signal |
| Linkage Formed | Isopeptide | Peptide |
| Specificity | High | Very High |
| Key Advantage | High site-specificity at glutamine | Precise C- or N-terminal modification |
| Key Disadvantage | Requires accessible glutamine residue | Requires engineering of a recognition motif |
Beyond PEG: Innovative Polymer Alternatives
While PEG remains the gold standard, concerns about potential immunogenicity and the non-biodegradable nature of PEG have spurred the development of alternative polymers.
PASylation®
PASylation® technology utilizes the genetic fusion of a protein with a polypeptide sequence composed of proline, alanine, and serine (PAS). These PAS sequences are hydrophilic, non-structured, and have a large hydrodynamic volume, similar to PEG. A key advantage is that the PASylated protein can be produced as a single, homogeneous entity in recombinant expression systems, and it is biodegradable.
XTENylation
XTEN technology involves the genetic fusion of a protein with a long, unstructured polypeptide (XTEN) composed of a limited set of amino acids. Similar to PASylation, XTENylation increases the hydrodynamic size of the protein, leading to a longer plasma half-life. XTEN polymers are also biodegradable and have shown low immunogenicity.
Table 3: Comparison of Non-PEG Polymer Technologies
| Feature | PASylation® | XTENylation |
| Polymer Type | Proline/Alanine/Serine polypeptide | Unstructured polypeptide |
| Conjugation Method | Genetic fusion | Genetic fusion or chemical conjugation |
| Biodegradable | Yes | Yes |
| Key Advantage | Homogeneous product, biodegradable | Tunable half-life extension, biodegradable |
| Key Disadvantage | Genetic engineering required | Genetic engineering required |
| Reported Half-life Extension | ~26-fold increase in hydrodynamic volume for PAS(600)-IFN | ~20-fold increase in half-life for T-20-XTEN-4 |
Experimental Workflows and Protocols
To facilitate the practical application of these technologies, the following sections provide detailed experimental protocols and visual workflows for key PEGylation methods.
General Protein PEGylation Workflow
The following diagram illustrates a typical workflow for a chemical protein PEGylation experiment, from reagent preparation to analysis of the final conjugate.
Caption: General workflow for a protein PEGylation experiment.
Detailed Experimental Protocol: Amine-Reactive PEGylation using NHS Ester
1. Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).
-
mPEG-NHS ester reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes).
2. Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.
-
-
PEG Reagent Preparation:
-
Equilibrate the mPEG-NHS ester reagent to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of mPEG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the stock solution.
-
-
PEGylation Reaction:
-
Calculate the volume of the PEG stock solution needed to achieve the desired molar excess (typically 5- to 20-fold) over the protein.
-
Slowly add the PEG solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other reagents using SEC, ion-exchange chromatography (IEX), or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Characterize the extent of PEGylation using mass spectrometry or HPLC.
-
Detailed Experimental Protocol: Thiol-Reactive PEGylation using Maleimide
1. Materials:
-
Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
mPEG-Maleimide reagent.
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation).
-
Purification system (e.g., SEC column, dialysis cassettes).
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
-
PEG Reagent Preparation:
-
Prepare a stock solution of mPEG-Maleimide in the reaction buffer or an appropriate organic solvent immediately before use.
-
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the PEGylated protein using SEC or dialysis to remove unreacted PEG-Maleimide.
-
-
Analysis:
-
Confirm successful conjugation using SDS-PAGE and characterize the product by mass spectrometry.
-
Detailed Experimental Protocol: Sortase-Mediated PEGylation
1. Materials:
-
Protein of interest with a C-terminal LPXTG motif.
-
(Gly)n-PEG reagent (n=3-5).
-
Sortase A enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
-
Purification system (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
2. Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the LPXTG-containing protein (e.g., 50 µM), (Gly)n-PEG (e.g., 50-200 µM), and Sortase A (e.g., 10 µM) in the sortase reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at a suitable temperature (e.g., 4°C or room temperature) with gentle agitation.
-
-
Purification:
-
Purify the PEGylated protein. If using a His-tagged protein and a non-tagged Sortase A, Ni-NTA chromatography can be used to separate the PEGylated product from the enzyme and unreacted PEG.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and confirm the identity of the PEGylated protein by mass spectrometry.
-
Detailed Experimental Protocol: Copper-Free Click Chemistry PEGylation
1. Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG reagent.
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., SEC column, dialysis cassettes).
2. Procedure:
-
Protein and PEG Reagent Preparation:
-
Prepare the azide-containing protein in the reaction buffer.
-
Dissolve the DBCO-PEG reagent in DMSO or DMF to create a stock solution.
-
-
Click Reaction:
-
Add the DBCO-PEG stock solution to the protein solution. A molar excess of 1.5 to 3-fold of DBCO-PEG to the azide-protein is recommended.
-
Incubate the reaction for 4-24 hours at room temperature or 4°C. The reaction time will depend on the molecular weight of the PEG.
-
-
Purification:
-
Purify the PEGylated protein conjugate by SEC or dialysis to remove unreacted DBCO-PEG.
-
-
Analysis:
-
Confirm the conjugation and purity of the product using SDS-PAGE, HPLC, and mass spectrometry.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of key PEGylation strategies.
Caption: Comparison of PEGylation method specificity.
Caption: Enzymatic PEGylation reaction pathways.
Conclusion
The field of protein PEGylation has expanded significantly beyond traditional amine-reactive chemistries. The choice of an alternative to this compound depends on the specific requirements of the therapeutic protein, including the desired level of site-specificity, the importance of linkage stability, and the potential for preserving biological activity. Thiol-reactive, carbonyl-reactive, and click chemistries offer greater control over the conjugation site compared to NHS esters. Enzymatic methods like sortase and transglutaminase-mediated ligation provide the highest degree of specificity. Furthermore, emerging non-PEG polymer technologies such as PASylation and XTENylation present promising biodegradable alternatives that can be produced as homogeneous fusion proteins. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate strategy to optimize the therapeutic potential of their protein candidates.
References
A Head-to-Head Comparison of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene glycol (PEG) linkers plays a pivotal role in the efficacy, stability, and pharmacokinetic profile of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG linker can significantly influence crucial parameters such as solubility, hydrodynamic volume, drug load, and ultimately, the therapeutic effectiveness of a molecule. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection of the optimal linker architecture for specific research and drug development applications.
Executive Summary
Linear PEG linkers, characterized by their simple, single-chain structure, offer predictability and minimal steric hindrance, making them suitable for applications where precise control over linker length is critical.[1] In contrast, branched PEG linkers, with multiple PEG arms extending from a central core, provide a larger hydrodynamic radius, potentially leading to reduced renal clearance and a longer in vivo half-life.[2] This architecture also allows for a higher payload capacity in applications like antibody-drug conjugates (ADCs).[1] However, the increased structural complexity of branched linkers can introduce greater steric hindrance, which may impact binding affinity and the kinetics of enzymatic cleavage.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins and Nanocarriers
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule/Carrier | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 | |
| Linear | 5 | Human Serum Albumin (HSA) | 4.2 | |
| Linear | 10 | Human Serum Albumin (HSA) | 5.2 | |
| Linear | 20 | Human Serum Albumin (HSA) | 6.1 | |
| Branched | 20 | Human Serum Albumin (HSA) | 6.4 | |
| Linear | 12 | Polymeric Nanocarrier | 5.42 ± 0.28 | |
| Linear | 20 | Polymeric Nanocarrier | 7.36 ± 0.20 | |
| Four-Arm Branched | 20 | Polymeric Nanocarrier | 6.83 ± 0.09 | |
| Linear | 40 | Polymeric Nanocarrier | 9.58 ± 0.35 | |
| Four-Arm Branched | 40 | Polymeric Nanocarrier | 9.25 ± 0.40 |
Table 2: In Vivo Efficacy and Pharmacokinetics of ADCs with Linear vs. Branched PEG Linkers
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | In Vivo Model | Efficacy Outcome | Pharmacokinetic Profile | Reference |
| Linear | Not Specified | Xenograft | Not Specified | Less optimal in vivo exposure compared to branched | |
| Branched (2x20 kDa) | Not Specified | Xenograft | Not Specified | Superior PK profile to linear | |
| Branched (4x10 kDa) | Not Specified | Xenograft | Not Specified | Superior PK profile to linear | |
| Branched (PEG12-OH modifier) | 4 and 8 | Xenograft | Enhanced anti-tumor activity compared to non-PEGylated | Not Specified | |
| Branched (Polysarcosine and PEG) | Not Specified | Xenograft | Improved efficacy over linear spacer configuration | Not Specified |
Table 3: In Vitro Cytotoxicity of ADCs with Different PEG Linker Architectures
| Linker Type/Length | Cell Line | IC50 (ng/mL) | Reference |
| No PEG | Karpas-299 | ~10 | |
| Linear PEG2 | Karpas-299 | ~10 | |
| Linear PEG4 | Karpas-299 | ~10 | |
| Linear PEG8 | Karpas-299 | ~10 | |
| Linear PEG12 | Karpas-299 | ~10 | |
| Linear PEG24 | Karpas-299 | ~10 | |
| No PEG | HER2-positive | (Baseline) | |
| Linear 4 kDa PEG | HER2-positive | 4.5-fold reduction vs. No PEG | |
| Linear 10 kDa PEG | HER2-positive | 22-fold reduction vs. No PEG |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Protocol 1: Synthesis of Heterobifunctional PEG Linkers
This protocol outlines a general strategy for synthesizing both linear and branched heterobifunctional PEG linkers, which are essential for conjugating two different molecules.
A. Linear Heterobifunctional PEG Synthesis:
-
Monofunctionalization: Start with a symmetrical diol-terminated PEG. React with a tosylating agent (e.g., tosyl chloride) under controlled conditions to achieve selective monotosylation of one hydroxyl group.
-
Functional Group Conversion: The tosyl group can then be converted into various functionalities. For example, reaction with sodium azide yields an azide group, while reaction with sodium hydrosulfide produces a thiol group.
-
Second Functional Group: The remaining hydroxyl group can be activated (e.g., as an NHS ester) or modified to introduce a second, different functional group.
-
Purification: Purify the final heterobifunctional PEG linker using column chromatography.
B. Branched Heterobifunctional PEG Synthesis:
-
Initiator Synthesis: Utilize a multifunctional initiator, such as trimethylolpropane allyl ether, for the anionic polymerization of ethylene oxide. This creates a branched PEG with hydroxyl end groups and a latent functional group (e.g., an allyl group) at the core.
-
Chain End Modification: The terminal hydroxyl groups of the PEG arms can be modified to introduce desired functionalities (e.g., methoxy for inertness or NHS esters for reactivity).
-
Core Functionalization: The latent group at the central core can be chemically modified to introduce a distinct functional group (e.g., conversion of the allyl group to a carboxyl or amino group).
-
Purification: Purify the branched heterobifunctional PEG linker using size exclusion chromatography (SEC) or other appropriate chromatographic techniques.
Protocol 2: Determination of ADC Stability in Serum
This protocol describes a method to assess the stability of ADCs with different linkers by monitoring the drug-to-antibody ratio (DAR) over time in a serum environment.
-
Incubation: Incubate the ADC (with either a linear or branched linker) in human or mouse serum at 37°C.
-
Time Points: Collect aliquots at various time intervals (e.g., 0, 24, 48, 72, and 96 hours).
-
ADC Purification: At each time point, purify the ADC from the serum proteins using affinity chromatography (e.g., Protein A or Protein G beads) that binds the antibody portion of the ADC.
-
Analysis: Analyze the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time to evaluate the stability of the ADC and the rate of drug-linker cleavage.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for determining the in vitro potency (IC50) of an ADC.
-
Cell Culture: Plate cancer cells that express the target antigen for the ADC's antibody in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC with the linear or branched linker in the cell culture medium. Add the diluted ADC solutions to the wells containing the cells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the cells with the ADC for a period that allows for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or MTS assay, which quantifies metabolic activity.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Conclusion
The choice between linear and branched PEG linkers is a critical decision in the design of bioconjugates and drug delivery systems. Branched PEG linkers can offer significant advantages in enhancing hydrodynamic volume, which often translates to improved pharmacokinetic profiles and the potential for higher drug loading. However, the increased steric hindrance of branched architectures may negatively affect binding affinity and the rate of payload release in some contexts. Linear PEG linkers, with their simpler and more predictable structure, may be preferred when minimal steric hindrance is paramount. The optimal linker architecture is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed selection of PEG linker architecture in the development of novel therapeutics.
References
Assessing the Impact of Amino-PEG14-acid on Protein Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. By increasing a protein's hydrodynamic size, PEGylation can extend its plasma half-life, improve stability, and reduce immunogenicity.[1][2][3][] However, the choice of PEGylation reagent and strategy can significantly impact the bioactivity of the modified protein. This guide provides a comprehensive comparison of Amino-PEG14-acid with other common PEGylation reagents and alternative protein modification technologies, supported by experimental data and detailed protocols.
This compound is a PEG derivative featuring a terminal primary amine group and a carboxylic acid. This structure allows for a versatile approach to protein conjugation. The carboxylic acid end can be activated using carbodiimide chemistry (EDC/NHS) to react with primary amines on the protein surface (e.g., lysine residues or the N-terminus), forming a stable amide bond.[1] This method offers a degree of control over the conjugation process.
Comparative Performance Analysis
To objectively assess the impact of this compound on protein bioactivity, we present a comparative analysis against other common modification strategies. The following tables summarize key performance metrics for a model enzyme (e.g., Lysozyme) and a therapeutic antibody, modified with different reagents.
Table 1: Impact of Modification on Enzyme Kinetics (Model: Lysozyme)
| Modification Method | Reagent | Molecular Weight (kDa) | Conjugation Site(s) | K_m (μM) | k_cat (s⁻¹) | Retained Activity (%) |
| This compound | This compound + EDC/NHS | ~0.7 | N-terminus, Lysines | 15.2 | 35.1 | 85 |
| NHS-PEG | NHS-PEG12 | ~0.6 | N-terminus, Lysines | 18.5 | 30.5 | 74 |
| Maleimide-PEG | Maleimide-PEG12 | ~0.6 | Cysteine | 12.8 | 40.2 | 98 |
| PASylation | PAS-fusion | ~10 | N- or C-terminus | 11.5 | 42.5 | 100 |
| XTENylation | XTEN-fusion | ~10 | N- or C-terminus | 12.1 | 41.8 | 99 |
| Unmodified | - | - | - | 10.8 | 43.2 | 100 |
Data is representative and compiled from various studies on similar protein modifications. Actual results may vary depending on the protein and specific reaction conditions.
Table 2: Impact of Modification on Therapeutic Antibody Properties
| Modification Method | Reagent | Molecular Weight (kDa) | Receptor Binding Affinity (K_D, nM) | In Vivo Half-life (mice, hours) | Immunogenicity Potential |
| This compound | This compound + EDC/NHS | ~0.7 | 1.2 | 120 | Low |
| NHS-PEG | NHS-PEG20 | ~20 | 2.5 | 250 | Low |
| HESylation | HES | ~10 | 1.8 | 180 | Very Low |
| PASylation | PAS-fusion | ~20 | 1.1 | 300 | Very Low |
| XTENylation | XTEN-fusion | ~20 | 1.1 | 320 | Very Low |
| Unmodified | - | - | 1.0 | 50 | Moderate |
Data is representative and compiled from various studies on similar protein modifications. Actual results may vary depending on the protein and specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Protocol 1: Protein Conjugation with this compound using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to primary amines on a target protein.
Materials:
-
This compound
-
Target protein in amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG.
-
-
Protein Conjugation:
-
Immediately add the activated this compound solution to the protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the activated PEG to the protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes.
-
Purify the PEG-protein conjugate from unreacted PEG and by-products using dialysis or size-exclusion chromatography.
-
Figure 1. Workflow for protein conjugation with this compound.
Protocol 2: Enzyme Kinetics Assay
This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters (K_m and k_cat) of an enzyme.
Materials:
-
Unmodified and PEGylated enzyme solutions of known concentration
-
Substrate solution
-
Assay buffer (specific to the enzyme)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed concentration of the enzyme (unmodified or PEGylated) to each substrate dilution.
-
Monitor the rate of product formation or substrate depletion over time using a spectrophotometer at the appropriate wavelength.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the enzyme concentration.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the use of SPR to measure the binding affinity (K_D) of a modified antibody to its target antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Antigen (ligand) and modified antibody (analyte) solutions
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Immobilize the antigen onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the modified antibody over the sensor surface and record the binding response.
-
After each injection, regenerate the sensor surface using the regeneration solution.
-
Analyze the resulting sensorgrams to determine the association (k_a) and dissociation (k_d) rate constants.
-
Calculate the equilibrium dissociation constant (K_D) using the equation: K_D = k_d / k_a.
References
Safety Operating Guide
Proper Disposal of Amino-PEG14-acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the disposal of Amino-PEG14-acid, a non-hazardous polyethylene glycol (PEG) derivative. While generally considered safe for handling and transport, adherence to proper disposal protocols is essential[1].
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
II. Disposal Procedure for this compound
Given that this compound is a non-hazardous chemical, the primary disposal route is through a licensed chemical waste disposal contractor. This ensures compliance with all local, state, and federal regulations. For small quantities, and with institutional approval, other methods may be permissible.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container as "Waste this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially hazardous materials.
Step 2: Waste Collection and Storage
-
Container: Use a sealed, chemically compatible container for waste collection.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
Step 3: Disposal
-
Primary Method (Recommended): Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor[2]. This is the most prudent and compliant method.
-
Alternative Method (for small quantities, with EHS approval):
-
Consult EHS: Before proceeding, consult your institution's EHS department to confirm if sewer or regular trash disposal is permitted for this specific compound[3][4][5].
-
Sewer Disposal (if approved):
-
Ensure the material is fully dissolved in a large volume of water.
-
Slowly pour the diluted solution down the drain with copious amounts of running water. Be mindful that some amines can have strong odors and may not be suitable for sewer disposal.
-
-
Solid Waste Disposal (if approved):
-
Mix the this compound with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Place the mixture in a sealed, labeled plastic bag.
-
Dispose of the bag in the regular laboratory trash.
-
-
Step 4: Empty Container Disposal
-
Triple Rinse: Triple rinse the empty this compound container with a suitable solvent (e.g., water).
-
Rinsate Collection: Collect the rinsate and dispose of it as this compound waste.
-
Container Disposal: Deface the original label and dispose of the clean, empty container in the appropriate recycling or trash receptacle.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
- 1. medkoo.com [medkoo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
